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  • Product: 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol
  • CAS: 1593370-55-8

Core Science & Biosynthesis

Foundational

Synthesis and Stereochemical Control of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol: A Technical Whitepaper

1. Executive Summary & Strategic Rationale 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a highly versatile chiral building block utilized in the development of active pharmaceutical ingredients (APIs) and advanced agrochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary & Strategic Rationale 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a highly versatile chiral building block utilized in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of the ortho-methoxy and para-chloro substituents on the phenyl ring significantly influences the electronic environment of the benzylic position, impacting both the reactivity of its ketone precursor and the stability of the resulting alcohol.

As a Senior Application Scientist, I have structured this guide to evaluate and detail two orthogonal synthetic strategies:

  • Racemic Construction: Nucleophilic addition via Grignard reagent.

  • Enantioselective Reduction: Noyori Asymmetric Transfer Hydrogenation (ATH).

2. Retrosynthetic Analysis & Mechanistic Causality The target molecule features a secondary benzylic alcohol. Disconnection at the C1 position yields two primary retrosynthetic pathways:

  • Pathway A (C-C Bond Formation): Disconnection of the methyl group points to 4-chloro-2-methoxybenzaldehyde as the starting material. The forward reaction employs methylmagnesium bromide. This route is highly robust, cost-effective for racemic material, and benefits from the commercial availability of the benzaldehyde derivative.

  • Pathway B (C-H Bond Formation): Disconnection of the benzylic C-H bond points to 1-(4-chloro-2-methoxyphenyl)ethan-1-one (an acetophenone derivative). The forward reaction involves stereoselective reduction. For pharmaceutical applications requiring high enantiomeric excess (ee), the Noyori ATH utilizing chiral ruthenium-diamine complexes is preferred due to its operational simplicity and high atom economy (1)[1]. Alternatively, the Corey-Bakshi-Shibata (CBS) reduction provides predictable stereocontrol via a rigid, boron-mediated transition state (2)[2].

3. Quantitative Route Comparison

ParameterRoute A: Grignard AdditionRoute B: Noyori ATHRoute C: CBS Reduction
Starting Material 4-Chloro-2-methoxybenzaldehyde1-(4-Chloro-2-methoxyphenyl)ethanone1-(4-Chloro-2-methoxyphenyl)ethanone
Reagent / Catalyst MeMgBr (Stoichiometric)RuCl (Catalytic)Chiral Oxazaborolidine + BH3 (Catalytic)
Stereochemical Outcome Racemic mixture (50:50 R/S)Highly Enantioselective (>95% ee)Highly Enantioselective (>95% ee)
Atom Economy Moderate (MgBr salts generated)Excellent (Produces CO2 or Acetone)Low (Boron waste generated)
Scalability High (Requires cryogenic control)Excellent (Mild conditions, RT to 40 °C)Moderate (Moisture sensitive)
Key Byproducts Magnesium saltsCO2 (if using HCOOH)Boric acid derivatives

4. Core Protocol 1: Racemic Synthesis via Grignard Addition Objective: Synthesize racemic 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

Causality & Experimental Design:

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) is utilized over diethyl ether due to its higher boiling point and superior ability to solvate and stabilize the Grignard reagent via oxygen lone-pair coordination.

  • Temperature Control: The addition is performed at -40 °C to 0 °C. The ortho-methoxy group can direct unwanted ortho-metalation or act as a Lewis basic site; maintaining low internal temperatures suppresses these side reactions and controls the highly exothermic nucleophilic attack (3)[3].

  • Quenching Strategy: Saturated aqueous ammonium chloride (NH4Cl) is mandatory. Using a strong acid (e.g., HCl) would protonate the newly formed benzylic alcohol, leading to rapid dehydration to form 4-chloro-2-methoxy-1-vinylbenzene due to the highly stabilized benzylic carbocation intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, an argon inlet, and a temperature probe.

  • Substrate Dissolution: Dissolve 4-chloro-2-methoxybenzaldehyde (10.0 mmol, 1.71 g) in 40 mL of anhydrous THF under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and cool the internal temperature to -40 °C.

  • Reagent Addition: Transfer Methylmagnesium bromide (3.0 M in diethyl ether, 12.0 mmol, 4.0 mL) to the addition funnel. Add the Grignard reagent dropwise over 20 minutes, ensuring the internal temperature does not exceed -30 °C.

  • Reaction Propagation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C). Stir for an additional 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1); the UV-active starting material spot (Rf ~0.6) should disappear, replaced by a more polar product spot (Rf ~0.3).

  • Quenching: Cool the mixture to 0 °C using an ice bath. Carefully add 20 mL of ice-cold saturated aqueous NH4Cl dropwise to quench unreacted Grignard reagent.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude racemic alcohol. Purify via flash column chromatography if necessary.

5. Core Protocol 2: Enantioselective Synthesis via Noyori ATH Objective: Synthesize enantiopure (S)- or (R)-1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

Causality & Experimental Design:

  • Catalyst Mechanism: The reaction utilizes a Ru(II) complex with a chiral diamine ligand (e.g., TsDPEN). It operates via "metal-ligand bifunctional catalysis" where the chelating ligand is directly involved in the catalytic cycle (4)[4]. Unlike traditional reductions, the ketone does not directly coordinate to the metal center. Instead, a concerted transfer of a hydride from the ruthenium and a proton from the amine ligand occurs through a highly ordered six-membered pericyclic transition state (5)[5].

  • Hydrogen Source: A formic acid/triethylamine (HCOOH/TEA) azeotropic mixture (5:2 ratio) is used. The decomposition of formic acid generates CO2 gas, rendering the reduction thermodynamically irreversible and driving the reaction to >99% conversion.

  • Stereocontrol: The spatial arrangement of the bulky p-cymene ligand and the chiral TsDPEN dictates the facial approach of the prochiral 1-(4-chloro-2-methoxyphenyl)ethanone, minimizing steric clash with the ortho-methoxy group.

Step-by-Step Methodology:

  • Preparation: In a 100 mL Schlenk flask, add 1-(4-chloro-2-methoxyphenyl)ethanone (10.0 mmol, 1.85 g). Degas the flask by applying vacuum and backfilling with argon (3 cycles).

  • Solvent/Reagent Addition: Add 20 mL of a degassed Formic Acid/Triethylamine (5:2 molar ratio) azeotropic mixture.

  • Catalyst Introduction: Add the pre-formed catalyst RuCl (0.05 mmol, 31.8 mg, 0.5 mol%). The solution will typically turn a deep red/orange color, indicating the formation of the active 16-electron Ru-amide species.

  • Reaction Propagation: Stir the mixture at 40 °C for 12–16 hours.

    • Self-Validation: Gas evolution (CO2) will be observed. Monitor the reaction via GC/MS or chiral HPLC until the ketone peak is fully consumed.

  • Workup: Cool the reaction to room temperature. Dilute with 50 mL of Dichloromethane (DCM) and wash with water (2 x 30 mL) and saturated NaHCO3 (30 mL) to remove residual formic acid and TEA.

  • Purification: Dry over MgSO4, concentrate in vacuo, and pass the crude residue through a short pad of silica gel (eluting with Hexanes:EtOAc 3:1) to remove the ruthenium catalyst. The solvent is evaporated to afford the highly enantioenriched alcohol.

6. Mechanistic Pathway Visualization

Noyori_ATH Ru_Cat Active Ru-H Catalyst [Ru(H)(TsDPEN)(arene)] TS 6-Membered Pericyclic Transition State Ru_Cat->TS Ketone Approach Ketone 1-(4-Chloro-2-methoxyphenyl)ethanone (Substrate) Ketone->TS Ru_Amide Ru-Amide Complex (16-electron species) TS->Ru_Amide Hydride & Proton Transfer Product (S)- or (R)-1-(4-Chloro-2- methoxyphenyl)ethan-1-ol TS->Product Release of Chiral Alcohol Ru_Amide->Ru_Cat Regeneration via H-Donor H_Donor Hydrogen Donor (e.g., Formic Acid / TEA) H_Donor->Ru_Amide

Noyori Asymmetric Transfer Hydrogenation (ATH) catalytic cycle for ketone reduction.

7. References

1.[3] US9227978B2 - Covalent inhibitors of Kras G12C. Google Patents. 3 2.[1] Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. ACS Publications. 1 3.[5] A Comparative Guide: Dip-Cl vs. Noyori Asymmetric Hydrogenation for Ketone Reduction. BenchChem. 5 4.[2] Quantum Mechanical Study of Stereoselectivity in the Oxazaborolidine-Catalyzed Reduction of Acetophenone. Journal of the American Chemical Society. 2 5.[4] Metal–Ligand Bifunctional Catalysis: The “Accepted” Mechanism, the Issue of Concertedness, and the Function of the Ligand in Catalytic Cycles Involving Hydrogen Atoms. ACS Catalysis / Los Alamos National Laboratory. 4

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Executive Summary As medicinal chemistry continues to demand highly functionalized, stereochemically rich building blocks, 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1593370-55-8) has emerged as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry continues to demand highly functionalized, stereochemically rich building blocks, 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1593370-55-8) has emerged as a critical intermediate [1]. This secondary benzylic alcohol provides a versatile scaffold featuring orthogonal reactive sites: a functionalizable hydroxyl group, a resonance-donating methoxy group, and a cross-coupling-ready aryl chloride. This guide provides an in-depth analysis of its structural dynamics, validated synthetic protocols, and downstream applications for drug development professionals.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in organic solvents, chromatographic purification, and biological assays. The data below summarizes its core metrics [2][3].

PropertyValueCausality / Significance
Chemical Name 1-(4-Chloro-2-methoxyphenyl)ethan-1-olIUPAC standard nomenclature.
CAS Number 1593370-55-8Unique identifier for the racemic mixture[1].
Molecular Formula C₉H₁₁ClO₂Dictates exact mass for LC-MS validation[4].
Molecular Weight 186.64 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD)[1].
Boiling Point 297.6 ± 30.0 °C (Predicted)Indicates low volatility; requires high vacuum for distillation[2].
Density 1.192 ± 0.06 g/cm³ (Predicted)Heavier than water, impacting phase separation during aqueous workup[2].
pKa (Hydroxyl) 14.11 ± 0.20 (Predicted)Standard secondary alcohol acidity; requires strong bases (e.g., NaH) for deprotonation[2].

Structural Dynamics & Reactivity

The reactivity of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is dictated by the electronic "push-pull" system established by its aromatic substituents:

  • The 2-Methoxy Group (Ortho-Effect): The methoxy group exerts a strong electron-donating effect via resonance (+M). If the benzylic alcohol is activated (e.g., converted to a leaving group like a mesylate or chloride), the developing positive charge at the benzylic position is highly stabilized by this ortho-methoxy group. This makes the molecule highly susceptible to SN​1 -type substitutions. Additionally, the oxygen atom acts as a crucial coordinating moiety for chiral catalysts during asymmetric synthesis.

  • The 4-Chloro Group (Para-Position): While electron-withdrawing by induction (-I), the chlorine atom is electron-donating by resonance (+M). Crucially, it serves as an orthogonal reactive handle. The benzylic alcohol can be manipulated without affecting the aryl chloride, which can later be utilized in late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Synthetic Pathways & Mechanistic Causality

The most robust, scalable route to synthesize 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is the chemoselective reduction of its corresponding ketone precursor, 1-(4-chloro-2-methoxyphenyl)ethan-1-one (CAS: 60207-19-4) . Depending on the target API requirement, this reduction can be performed to yield a racemic mixture or directed asymmetrically to yield pure (R)- or (S)-enantiomers.

SynthRoute A 1-(4-Chloro-2-methoxyphenyl)ethan-1-one C Racemic 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol A->C NaBH4, MeOH E (R)-Enantiomer A->E CBS Catalyst, Borane F (S)-Enantiomer A->F CBS Catalyst, Borane D Enzymatic Kinetic Resolution (e.g., Lipase) C->D Acylation G Downstream API Synthesis C->G D->E D->F E->G F->G

Synthetic routes to racemic and enantiopure 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

Standardized Experimental Protocol: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocol details the racemic reduction of the ketone. Every step is designed as a self-validating system to guarantee high yield and purity.

Objective: Chemoselective reduction of 1-(4-chloro-2-methoxyphenyl)ethan-1-one to the target secondary alcohol without hydrodehalogenation of the aryl chloride.

  • Substrate Solvation: Dissolve 1-(4-chloro-2-methoxyphenyl)ethan-1-one (1.0 equiv) in anhydrous methanol (0.2 M concentration).

    • Causality: Methanol is chosen over aprotic solvents (like THF) because it serves as an electrophilic activator, hydrogen-bonding to the ketone carbonyl to increase its electrophilicity, and rapidly donates a proton to the resulting alkoxide intermediate.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses exothermic side reactions and prevents the potential over-reduction or cleavage of the aryl chloride bond.

  • Reductant Addition: Add Sodium Borohydride ( NaBH4​ , 1.2 equiv) portion-wise over 15 minutes.

    • Causality: NaBH4​ is a mild reducing agent that perfectly balances reactivity and chemoselectivity. Portion-wise addition controls the evolution of hydrogen gas and maintains strict isothermal conditions.

  • Self-Validating Reaction Monitoring: Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

    • Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent. The reaction is deemed complete when the UV-active ketone starting material ( Rf​≈0.6 ) is entirely consumed and replaced by a more polar alcohol spot ( Rf​≈0.3 ).

  • Quenching and Workup: Quench the reaction by carefully adding saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

    • Causality: Saturated NH4​Cl provides a mild, buffered acidic environment that safely neutralizes excess borohydride without causing the acid-catalyzed dehydration of the newly formed benzylic alcohol.

  • Final Validation (NMR): Concentrate the organic layer under reduced pressure.

    • Validation: Confirm the molecular structure via 1H -NMR ( CDCl3​ ). The successful reduction is characterized by the disappearance of the ketone's methyl singlet ( ≈2.6 ppm) and the emergence of a doublet ( ≈1.4 ppm, 3H) and a multiplet/quartet ( ≈5.0 ppm, 1H) corresponding to the new CH−CH3​ spin system.

Workflow Step1 1. Substrate Solvation Dissolve Ketone in anhydrous MeOH Step2 2. Thermal Control Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Reductant Addition Portion-wise NaBH4 addition Step2->Step3 Step4 4. Reaction Monitoring TLC (Rf ~0.3) & LC-MS validation Step3->Step4 Step5 5. Quenching Neutralize with sat. NH4Cl Step4->Step5 Step6 6. Extraction & Drying EtOAc extraction, dry over Na2SO4 Step5->Step6 Step7 7. Final Validation 1H-NMR structural confirmation Step6->Step7

Standardized experimental workflow for the chemoselective reduction of the ketone.

Downstream Applications in Medicinal Chemistry

Once synthesized and purified, 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is typically deployed in the following drug discovery workflows:

  • Etherification / Amination: The hydroxyl group can be converted into a better leaving group (e.g., via mesyl chloride or thionyl chloride) to facilitate nucleophilic attack by complex amines, generating novel basic pharmacophores.

  • Late-Stage Functionalization: The robust nature of the benzylic ether/amine products allows medicinal chemists to perform late-stage Suzuki couplings at the 4-chloro position, rapidly generating libraries of biaryl compounds for Structure-Activity Relationship (SAR) screening.

References

Sources

Foundational

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol CAS number

An In-depth Technical Guide to 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery Authored by a Senior Application Scientist Abstract This technical guide provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, a chiral alcohol with significant potential as a building block in medicinal chemistry and drug development. Due to its limited commercial availability, this guide focuses on the efficient synthesis of the target molecule from its readily accessible precursor, 1-(4-Chloro-2-methoxyphenyl)ethan-1-one (CAS Number: 60207-19-4)[1]. We will delve into the critical aspects of its synthesis, purification, and characterization, underpinned by established chemical principles. Furthermore, this document will explore the compound's structural features and the rationale for its utility in the design of novel therapeutic agents, drawing parallels with structurally related compounds that have found applications in pharmaceuticals[2][3].

Introduction: The Strategic Importance of Substituted Phenyl-ethanols in Medicinal Chemistry

Substituted phenyl-ethanol scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active molecules. The presence of a stereogenic center at the carbinol carbon allows for the exploration of stereospecific interactions with biological targets, which is a cornerstone of modern drug design[3]. The specific substitution pattern on the aromatic ring, in this case, a chloro and a methoxy group, offers a unique combination of electronic and steric properties that can be exploited to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.

The chloro group, an electron-withdrawing substituent, can enhance metabolic stability and membrane permeability, and participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding[4]. Conversely, the methoxy group, an electron-donating group, can modulate electronic properties and participate in hydrogen bonding[4]. The interplay of these two substituents on the phenyl ring of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol makes it an intriguing candidate for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties of the Precursor: 1-(4-Chloro-2-methoxyphenyl)ethan-1-one

A thorough understanding of the starting material is paramount for a successful synthesis. The direct precursor to our target alcohol is the corresponding ketone, 1-(4-Chloro-2-methoxyphenyl)ethan-1-one.

PropertyValueSource
CAS Number 60207-19-4[1]
Molecular Formula C9H9ClO2[1]
Molecular Weight 184.62 g/mol [1]
Physical Form Solid
Purity Typically ≥97%
Storage Temperature Room Temperature

Structural Representation of the Precursor:

G cluster_0 1-(4-Chloro-2-methoxyphenyl)ethan-1-one cluster_1 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol ketone ketone alcohol alcohol ketone->alcohol NaBH4, CH3OH

Caption: General reaction scheme for the reduction of the precursor ketone to the target alcohol.

3.2. Step-by-Step Experimental Procedure

  • Materials:

    • 1-(4-Chloro-2-methoxyphenyl)ethan-1-one

    • Sodium borohydride (NaBH4)

    • Methanol (CH3OH), anhydrous

    • Deionized water

    • Diethyl ether or Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Chloro-2-methoxyphenyl)ethan-1-one (1.0 equivalent) in anhydrous methanol. The volume of methanol should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of ketone).

    • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermicity of the reaction.

    • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The slow addition helps to manage the evolution of hydrogen gas.

    • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

    • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water while still in the ice bath. This will decompose any excess sodium borohydride.

    • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

    • Extraction: To the remaining aqueous layer, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

    • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and then with brine.

    • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

    • Concentration: Remove the organic solvent using a rotary evaporator to yield the crude 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alcohol.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic quartet for the proton on the carbinol carbon (CH-OH) and a doublet for the adjacent methyl group. The aromatic protons will appear as a series of multiplets in the aromatic region. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D2O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbinol carbon, the methyl carbon, and the aromatic carbons.

  • IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the O-H stretching of the alcohol functional group.

Applications in Drug Discovery and Development

The structural motifs present in 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol are of significant interest to medicinal chemists.

  • Chiral Building Block: As a chiral alcohol, its enantiomers can be used in the asymmetric synthesis of more complex molecules. The stereochemistry of drug candidates is often critical for their biological activity and safety profile.[3]

  • Probing Ligand-Protein Interactions: The chloro and methoxy substituents provide opportunities to probe specific interactions within a protein's binding pocket. The chloro group can act as a bioisostere for a methyl group and can form halogen bonds, while the methoxy group can act as a hydrogen bond acceptor.[4]

  • Scaffold for Biologically Active Molecules: This compound can serve as a starting point for the synthesis of a variety of compounds, including potential antifungal agents, by analogy to other substituted phenyl-ethanols used in the synthesis of azole antifungals.[3] The chloro-substituent is a common feature in many FDA-approved drugs.[2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol and its precursor.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Precursor Hazards: The precursor, 1-(4-Chloro-2-methoxyphenyl)ethan-1-one, is classified as harmful if swallowed and causes skin and eye irritation.

  • Reducing Agent Hazards: Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It should be handled with care.

Conclusion

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol represents a valuable, yet not widely commercialized, building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide has provided a detailed and practical protocol for its synthesis from the corresponding ketone. The strategic placement of the chloro and methoxy substituents on the phenyl ring offers a versatile platform for medicinal chemists to explore structure-activity relationships and design next-generation therapeutics. The principles and procedures outlined herein are intended to empower researchers in their drug discovery endeavors.

References

  • Parallels between the chloro and methoxy groups for potency optimization. PubMed. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Safety and Handling of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Abstract This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. Designed for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. Designed for researchers, scientists, and professionals in the drug development sector, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. By detailing hazard identification, risk mitigation strategies, emergency procedures, and proper disposal methods, this guide serves as an authoritative resource for maintaining a safe laboratory environment.

Introduction and Compound Profile

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a substituted acetophenone derivative. Its unique structure, featuring a chlorinated and methoxylated phenyl ring, makes it a compound of interest in synthetic chemistry and as a potential intermediate in pharmaceutical research. As with any halogenated organic compound, a thorough understanding of its chemical properties and potential hazards is paramount for safe handling. This guide is predicated on the principle of proactive risk assessment and management, a cornerstone of modern laboratory safety.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundational step for the safe handling of any chemical. For 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, the primary hazards are associated with its potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled. While specific toxicological data for this exact compound is not extensively published, data from structurally similar chlorinated and aromatic compounds provide a strong basis for a cautious approach.

2.1. GHS Classification and Potential Hazards

Based on analogous compounds, 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol should be handled as a substance with the following potential classifications:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.[1]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC9H11ClO2N/A
Molecular Weight186.63 g/mol N/A
AppearanceNot specified; likely a solid or liquidN/A
SolubilityLikely soluble in organic solventsN/A

Note: Specific experimental data for this compound is limited. Properties are inferred from similar chemical structures.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of chemical safety lies in a multi-layered approach, beginning with engineering controls and supplemented by appropriate personal protective equipment.

3.1. Engineering Controls

  • Fume Hood: All handling of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.[2][3] This is the primary defense against inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[3]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any area where this compound is handled.[4][5]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.[6]

  • Hand Protection: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart. Gloves must be inspected before use and disposed of properly after handling the compound.[6][7][8]

  • Skin and Body Protection: A flame-resistant lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8][9]

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, or in the event of a significant spill, a respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[6][8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.

4.1. Handling Procedures

  • Avoid Contact: All direct contact with the skin and eyes must be avoided.[3][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2][3] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][3][6]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling flammable solvents in conjunction with the compound.[6][10][11]

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

4.2. Storage Requirements

  • Container: Store in a tightly closed, properly labeled container.[1][3][10]

  • Location: Keep in a cool, dry, and well-ventilated area.[1][3][9]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[2] Keep away from heat, sparks, and open flames.[1][2]

Emergency Procedures: A Self-Validating System

A robust emergency plan is a self-validating system that ensures a swift and effective response to any incident. All laboratory personnel must be trained on these procedures.

5.1. First-Aid Measures

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10][12]

  • Skin Contact: Remove all contaminated clothing immediately.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[13] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][10] Remove contact lenses if present and easy to do.[3][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[6][12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[6][12]

5.2. Spill Response

The response to a spill should be dictated by its size and the immediate hazards it presents.

  • Minor Spill (Contained within a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[6]

    • Collect the absorbed material into a suitable container for hazardous waste disposal.[6]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate all non-essential personnel from the area and alert the designated emergency response team.[2][3]

    • If the substance is volatile or flammable, eliminate all ignition sources.[2][14]

    • Isolate the area and ensure it is well-ventilated.[2]

    • Only trained personnel with appropriate respiratory protection should attempt to clean up the spill.

Diagram 1: Spill Response Workflow

Spill_Response_Workflow Start Spill Occurs Assess Assess Severity (Size, Location, Hazard) Start->Assess IsMinor Minor Spill? Assess->IsMinor Small & Contained IsMajor Major Spill? Assess->IsMajor Large or Uncontained AlertArea Alert Immediate Area IsMinor->AlertArea Yes Evacuate Evacuate Area Alert Emergency Response IsMajor->Evacuate Yes DonPPE Don Appropriate PPE AlertArea->DonPPE Absorb Absorb with Inert Material DonPPE->Absorb Collect Collect for Disposal Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Procedure Complete Decontaminate->End Isolate Isolate Area & Control Hazards Evacuate->Isolate TrainedCleanup Cleanup by Trained Personnel Isolate->TrainedCleanup TrainedCleanup->Decontaminate

Caption: Workflow for responding to a chemical spill.

5.3. Fire Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[6][12]

  • Hazardous Combustion Products: Upon combustion, this compound may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11]

Waste Disposal

All waste containing 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol must be treated as hazardous waste.

  • Containers: Collect waste in clearly labeled, sealed containers.[6]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3][10] Do not dispose of down the drain.[1][7]

Conclusion

The safe handling of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is achievable through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established safety protocols. This guide provides the necessary framework for researchers and drug development professionals to work with this compound confidently and safely. A proactive and informed approach to safety is not just a regulatory requirement but a professional and ethical obligation.

References

  • NextSDS. (n.d.). 1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Ethanol (99.5). Retrieved from [Link]

  • Loba Chemie. (n.d.). ACETOPHENONE FOR SYNTHESIS. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety. Retrieved from [Link]

  • Kao Chemicals. (2021, January 6). Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Campus Operations and Risk Management. (2021, October). 2. General Chemical Spill Procedures. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]

  • Capot Chemical. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Abstract Introduction: The Imperative of Solubility Profiling 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. Its molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Imperative of Solubility Profiling

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a chlorinated and methoxylated phenyl ring attached to an ethanol moiety, presents a unique combination of functional groups that significantly influence its physicochemical properties. Among these, solubility is a paramount parameter that dictates the compound's behavior in various media, impacting everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical contexts.[1]

A well-defined solubility profile is the bedrock of successful compound development. It informs the choice of solvents for synthesis and purification, the design of formulations for preclinical and clinical studies, and the interpretation of data from biological assays.[1] Given the current absence of published quantitative solubility data for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, this guide provides the necessary intellectual and practical tools to undertake this essential characterization.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful initial guide.[2]

The structure of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol comprises several key features that will dictate its solubility:

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, which tends to decrease aqueous solubility.

  • Chloro (-Cl) Group: The chloro substituent is electron-withdrawing and increases the lipophilicity of the molecule, generally leading to lower solubility in water.[3][4]

  • Methoxy (-OCH3) Group: The methoxy group exhibits a dual nature. While the oxygen atom can act as a hydrogen bond acceptor, potentially increasing polarity, the methyl group is nonpolar. Its overall effect can be complex, but it often enhances lipophilicity.[3][5]

  • Hydroxyl (-OH) Group: The alcoholic hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This functional group is the primary driver for any significant solubility in polar protic solvents, including water.

Based on this analysis, it is predicted that 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol will exhibit limited solubility in water and higher solubility in organic solvents, particularly those of intermediate polarity and those capable of hydrogen bonding.

Caption: Predicted influence of functional groups on solubility.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the measurement of its equilibrium solubility. This is achieved by allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.[6] The concentration of the dissolved solute is then measured using a suitable analytical technique. The isothermal shake-flask method is the gold standard for this purpose.[6][7]

Core Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic (equilibrium) solubility of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol in a range of solvents.

Apparatus and Materials:

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)

  • Glass vials with screw caps

  • Calibrated pipettes and standard laboratory glassware

  • A panel of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dichloromethane, heptane)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (e.g., 5-10 mg) to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[1]

    • To each vial, add a precise volume (e.g., 2.0 mL) of the selected solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by sampling at various time points (e.g., 12, 24, 48, 72 hours) and confirming that the concentration no longer increases.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to permit the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method. A precise dilution factor must be recorded.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

Analytical Quantification Techniques

The choice of analytical technique is dependent on the properties of the solute and the solvent.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A validated HPLC method with UV detection should be developed.

    • Protocol:

      • Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

      • Prepare a series of calibration standards of known concentrations.

      • Generate a calibration curve by plotting the peak area against concentration.

      • Determine the concentration of the diluted sample from the calibration curve.

      • Calculate the original concentration in the saturated solution by applying the dilution factor.

  • UV-Vis Spectroscopy: This method is suitable if the compound has a distinct chromophore and the solvent is UV-transparent in the relevant wavelength range.

    • Protocol:

      • Identify the wavelength of maximum absorbance (λmax) for the compound.

      • Prepare calibration standards and generate a calibration curve (Absorbance vs. Concentration) according to Beer's Law.

      • Measure the absorbance of the diluted sample and determine its concentration.

      • Calculate the original solubility.

  • Gravimetric Analysis: This method involves evaporating the solvent and weighing the residual solute. It is simple but can be less accurate, especially for lower solubilities.

    • Protocol:

      • Accurately weigh an empty, clean container.

      • Transfer a precise volume of the filtered saturated solution to the container.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

      • Once a constant weight is achieved, re-weigh the container. The difference in weight corresponds to the mass of the dissolved solute.

      • Calculate the solubility (e.g., in mg/mL or g/100g of solvent).

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solute to Vials B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Settle Excess Solid C->D E Centrifuge D->E F Filter Supernatant E->F G Dilute Sample F->G H Analyze via HPLC/UV-Vis G->H I Calculate Solubility H->I

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a structured table for clear comparison across different solvents and conditions.

Table 1: Solubility of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol at 25°C (Template)

SolventPolarity IndexSolubility (mg/mL)Solubility (molar, M)
Heptane0.1Record Data HereCalculate Here
Dichloromethane3.1Record Data HereCalculate Here
Ethyl Acetate4.4Record Data HereCalculate Here
Acetone5.1Record Data HereCalculate Here
Ethanol5.2Record Data HereCalculate Here
Methanol6.6Record Data HereCalculate Here
Water10.2Record Data HereCalculate Here

Factors Influencing Solubility:

  • Temperature: The solubility of most solids increases with temperature, as the dissolution process is often endothermic.[8][9] It is advisable to determine solubility at different temperatures relevant to the intended application (e.g., room temperature, physiological temperature).

  • pH (for Aqueous Solubility): As an alcohol, 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a very weak acid. Its solubility in aqueous media is unlikely to be significantly affected by pH within the typical range of 2-12. However, at very high pH, deprotonation of the hydroxyl group to form an alkoxide could potentially increase solubility.

  • Solvent Polarity: A clear trend between solvent polarity and solubility is expected. Plotting solubility against the solvent polarity index can provide valuable insights into the solute-solvent interactions governing dissolution.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol may not be available, precautions should be based on compounds with similar structures.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a robust framework for determining the solubility profile of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the high-quality, reliable data necessary to advance their research and development objectives. The methodologies outlined herein are grounded in established principles of physical chemistry and analytical science, ensuring a self-validating system for producing authoritative solubility data.

References

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PMC. [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. ACS Publications. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. PMC. [Link]

  • QSAR of toxicology of substituted phenols. ResearchGate. [Link]

  • Solubility. Wikipedia. [Link]

  • Computational methodology for solubility prediction: Application to the sparingly soluble solutes. AIP Publishing. [Link]

  • A Novel Experimental Method for Minor Solid Solubility Determination Facing with Environment Issue. Acta Physico-Chimica Sinica. [Link]

  • Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. Arabian Journal of Chemistry. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids. ACS Publications. [Link]

  • Substituent effects on aromatic interactions in water. Semantic Scholar. [Link]

  • Combining DFT and QSAR result for predicting the toxicity of a series of substituted phenols. Scholars Research Library. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Aromatic Compound Solubility in Solvent/Water Mixtures. ASCE Library. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UCLA Chemistry and Biochemistry. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. [Link]

  • Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]

Sources

Exploratory

Mechanistic Pathways for the Formation of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol: A Technical Guide

Executive Summary The molecule 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a highly versatile secondary alcohol utilized as a critical building block in medicinal chemistry and active pharmaceutical ingredient (API) synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a highly versatile secondary alcohol utilized as a critical building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Structurally, it features a chiral center at the benzylic position, flanked by a phenyl ring bearing an ortho-methoxy group and a para-chloro substituent.

As a Senior Application Scientist, selecting the optimal synthetic route for this intermediate requires balancing atom economy, chemoselectivity, and scalability. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the two primary pathways of its formation: the nucleophilic addition of a Grignard reagent to an aldehyde, and the hydride reduction of the corresponding ketone.

Pathway A: Nucleophilic Addition via Grignard Reagent

Mechanistic Causality and Theory

The formation of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol can be achieved through the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 4-chloro-2-methoxybenzaldehyde[1].

The causality of this reaction relies on the polarization of the carbonyl bond. The highly nucleophilic methyl carbanion equivalent attacks the electrophilic carbonyl carbon. The ortho-methoxy group plays a subtle but critical role: its lone pairs can coordinate with the magnesium cation ( Mg2+ ) in the transition state. This chelation effect stabilizes the transition state, lowering the activation energy required for the nucleophilic attack.

Strictly anhydrous conditions are mandatory. Because MeMgBr is a strong base ( pKa​ of methane ≈48 ), any trace moisture will rapidly protonate the reagent, yielding methane gas and magnesium hydroxide salts, thereby quenching the reaction prematurely.

Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure each step validates the success of the prior operation.

  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet. Validation: A stable argon positive pressure indicates a sealed, moisture-free environment.

  • Substrate Dissolution: Dissolve 10.0 mmol of 4-chloro-2-methoxybenzaldehyde in 20 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to -40°C using a dry ice/acetonitrile bath.

  • Reagent Addition: Add 12.0 mmol of MeMgBr (3M in diethyl ether) dropwise via the addition funnel. Maintain the internal temperature below -30°C. Validation: A slight exotherm upon addition confirms the active nucleophilic attack.

  • Reaction Progression: Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours. Validation (IPC): Quench a 0.1 mL aliquot in saturated NH4​Cl and analyze via LC-MS or TLC (Hexane:EtOAc 3:1). The complete disappearance of the aldehyde peak/spot confirms reaction completion.

  • Quenching and Workup: Cool the flask to 0°C and cautiously add 20 mL of ice-cold saturated aqueous NH4​Cl . Causality: NH4​Cl provides a mild proton source to convert the magnesium alkoxide intermediate into the final alcohol without causing acid-catalyzed dehydration.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Grignard A 4-Chloro-2-methoxy- benzaldehyde B MeMgBr (THF, -40°C to RT) A->B Electrophile Activation C Magnesium Alkoxide Intermediate B->C Nucleophilic Attack D Aqueous Quench (NH4Cl) C->D Protonation E 1-(4-Chloro-2-methoxyphenyl) ethan-1-ol D->E Isolation

Workflow and mechanism of Grignard addition for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol synthesis.

Pathway B: Hydride Reduction of the Ketone

Mechanistic Causality and Theory

An alternative, highly scalable route is the reduction of 1-(4-chloro-2-methoxyphenyl)ethanone[2] using Sodium Borohydride ( NaBH4​ ).

The causality here centers on chemoselectivity. While Lithium Aluminum Hydride ( LiAlH4​ ) is a stronger reducing agent, it poses a risk of over-reduction or hydrodehalogenation (cleavage of the aryl-chloride bond). NaBH4​ is perfectly tuned to reduce the ketone selectively[3].

Furthermore, the choice of a protic solvent (Methanol or Ethanol) is deliberate. The solvent hydrogen-bonds to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. As the borohydride anion ( BH4−​ ) transfers a hydride ( H− ) to the carbon, the solvent rapidly protonates the developing alkoxide oxygen, forming the alcohol and a borate ester byproduct.

Self-Validating Experimental Protocol
  • Substrate Dissolution: Dissolve 10.0 mmol of 1-(4-chloro-2-methoxyphenyl)ethanone in 25 mL of Methanol (MeOH) in a 100 mL round-bottom flask. Cool the solution to 0°C using an ice-water bath.

  • Hydride Addition: Add 12.0 mmol of NaBH4​ in small portions over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas (from the side reaction of NaBH4​ with MeOH), preventing solvent boil-over.

  • Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to RT for 1 hour. Validation (IPC): Analyze a micro-aliquot via TLC. The shift from a UV-active, less polar ketone spot to a more polar alcohol spot validates the hydride transfer.

  • Quenching: Quench the reaction by adding 10 mL of distilled water followed by 5 mL of 1M HCl to break down the borate complexes. Validation: The cessation of gas evolution indicates all reactive hydride species have been neutralized.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) ( 3×15 mL). Wash with brine, dry over Na2​SO4​ , and evaporate the solvent to yield the pure secondary alcohol.

Reduction A 1-(4-Chloro-2-methoxyphenyl) ethan-1-one B NaBH4 (MeOH, 0°C to RT) A->B Hydride Transfer C Tetraalkoxyborate Intermediate B->C Reduction D Aqueous Workup (H2O/HCl) C->D Hydrolysis E 1-(4-Chloro-2-methoxyphenyl) ethan-1-ol D->E Isolation

Workflow and mechanism of ketone reduction for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol synthesis.

Comparative Analysis of Synthetic Routes

To assist drug development professionals in selecting the appropriate pathway for scale-up, the quantitative and qualitative metrics of both routes are summarized below:

MetricPathway A (Grignard Addition)Pathway B (Ketone Reduction)
Starting Material 4-Chloro-2-methoxybenzaldehyde1-(4-Chloro-2-methoxyphenyl)ethanone
Reagent Cost Moderate (MeMgBr requires specialized handling)Low ( NaBH4​ is inexpensive and stable)
Atom Economy Lower (Loss of Mg and Br mass)High (Efficient hydride transfer)
Chemoselectivity High (Exclusive attack on aldehyde)High (No risk of aryl-chloride cleavage)
Operational Safety Requires strict anhydrous conditions, highly flammable solvents (Ether/THF)Mild conditions, protic solvents, manageable exotherm
Scalability Best for discovery phase (<100g)Ideal for process chemistry / API scale-up (>1kg)

References

  • Google Patents.
  • Chemoselective Reduction of Sterically Demanding Amides and Ketones The Journal of Organic Chemistry - ACS Publications. Mechanistic insights into the chemoselective reduction of 4-chloro-2-methoxy-substituted aromatic systems.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a key chemical intermediate with applications in the synthesis of various pharmaceutical compounds an...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a key chemical intermediate with applications in the synthesis of various pharmaceutical compounds and fine chemicals. The selection of an appropriate synthetic route and the corresponding starting materials is a critical decision in the development of a robust and efficient manufacturing process. This guide provides a detailed analysis of the primary and alternative synthetic pathways to this target molecule, with a focus on the selection, rationale, and procedural details of the requisite starting materials.

Primary Synthetic Route: A Two-Step Approach

The most direct and widely applicable method for the synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol involves a two-step sequence: the Friedel-Crafts acylation of a substituted anisole followed by the reduction of the resulting acetophenone derivative.

Step 1: Friedel-Crafts Acylation to Synthesize 4-Chloro-2-methoxyacetophenone

The cornerstone of this initial step is the electrophilic aromatic substitution reaction between 3-chloroanisole and an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst.

Core Starting Materials:

Starting MaterialStructureRationale for Selection
3-Chloroanisole This commercially available starting material possesses the requisite chloro and methoxy substituents at the desired positions relative to each other.
Acetyl Chloride A common and highly reactive acylating agent that efficiently introduces the acetyl group onto the aromatic ring. Acetic anhydride can also be used, but may require more forcing conditions.
Aluminum Chloride (AlCl₃) A strong Lewis acid that is essential for activating the acetyl chloride to form the highly electrophilic acylium ion, which is necessary for the reaction to proceed.[1][2]

Causality Behind Experimental Choices:

The regiochemical outcome of the Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring. The methoxy group is a strongly activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. In 3-chloroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the chloro group are C2 and C4. The combined directing effects strongly favor substitution at the C2 and C4 positions. Steric hindrance from the methoxy group may slightly disfavor substitution at the C2 position, leading to a significant yield of the desired 4-chloro-2-methoxyacetophenone.

Experimental Protocol: Friedel-Crafts Acylation of 3-Chloroanisole

Materials:

  • 3-Chloroanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride

  • Dichloromethane (anhydrous)

  • 5% Hydrochloric Acid (aqueous)

  • 5% Sodium Carbonate Solution (aqueous)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloroanisole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath with stirring.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the cooled solution.

  • To the stirred suspension, add acetyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 3 hours, followed by stirring at room temperature for an additional 2 hours.

  • Slowly and carefully quench the reaction by pouring the mixture into a beaker containing ice and 5% hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% sodium carbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-chloro-2-methoxyacetophenone.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of 4-Chloro-2-methoxyacetophenone

The second step involves the reduction of the ketone functionality of 4-chloro-2-methoxyacetophenone to the corresponding secondary alcohol.

Core Starting Materials:

Starting MaterialStructureRationale for Selection
4-Chloro-2-methoxyacetophenone The product from the preceding Friedel-Crafts acylation step.
Sodium Borohydride (NaBH₄) A mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols. It is generally preferred over more reactive hydrides like lithium aluminum hydride for its ease of handling and safety.
Methanol or Ethanol N/AProtic solvents that are commonly used for sodium borohydride reductions. They also serve to protonate the intermediate alkoxide to yield the final alcohol product.

Causality Behind Experimental Choices:

Sodium borohydride is a cost-effective and operationally simple reducing agent that provides high yields for the reduction of aromatic ketones. The reaction is typically straightforward and does not require specialized equipment or inert atmospheres, making it suitable for both laboratory and larger-scale synthesis.

Experimental Protocol: Reduction of 4-Chloro-2-methoxyacetophenone

Materials:

  • 4-Chloro-2-methoxyacetophenone

  • Sodium Borohydride

  • Methanol

  • Water

  • Ethyl Acetate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methoxyacetophenone (1.0 eq) in methanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq) in small portions to the cooled solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

  • The product can be further purified by column chromatography if necessary.

Alternative Synthetic Route: Grignard Reaction

An alternative approach to the synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is through a Grignard reaction. This method offers a convergent synthesis but requires careful handling of the moisture-sensitive Grignard reagents.[3][4][5] Two primary variations of this approach are feasible.

Variation 1: Reaction of a Substituted Phenylmagnesium Bromide with Acetaldehyde

Core Starting Materials:

  • 1-Bromo-4-chloro-2-methoxybenzene: The precursor for the Grignard reagent.

  • Magnesium turnings: For the formation of the Grignard reagent.

  • Acetaldehyde: The electrophilic carbonyl compound.

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF): Essential solvents for the formation and stabilization of the Grignard reagent.

Variation 2: Reaction of Methylmagnesium Bromide with a Substituted Benzaldehyde

Core Starting Materials:

  • Methyl Bromide or Iodide: Precursor for the methyl Grignard reagent.

  • Magnesium turnings: For the formation of the Grignard reagent.

  • 4-Chloro-2-methoxybenzaldehyde: The electrophilic carbonyl compound.

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF): Solvents for the Grignard reaction.

Causality Behind Experimental Choices:

The choice between these two Grignard variations often depends on the commercial availability and cost of the starting materials. The synthesis of the required substituted benzaldehyde in Variation 2 may involve an additional synthetic step. Grignard reactions are powerful C-C bond-forming reactions, but their execution requires strict anhydrous conditions to prevent quenching of the highly reactive organometallic intermediate.[6]

General Experimental Protocol: Grignard Synthesis

Materials:

  • Appropriate aryl or alkyl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Appropriate aldehyde or ketone

  • Saturated aqueous ammonium chloride solution

  • Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to help initiate the reaction.

    • Add a small amount of a solution of the halide in anhydrous ether/THF to the flask.

    • Once the reaction initiates (indicated by bubbling and heat generation), add the remaining halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Carbonyl Compound:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of the aldehyde or ketone in anhydrous ether/THF dropwise to the Grignard reagent.

    • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with ether/THF.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude alcohol product.

    • Purify by distillation or column chromatography.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Primary Route: Friedel-Crafts Acylation & Reduction cluster_1 Alternative Route: Grignard Synthesis 3-Chloroanisole 3-Chloroanisole 4-Chloro-2-methoxyacetophenone 4-Chloro-2-methoxyacetophenone 3-Chloroanisole->4-Chloro-2-methoxyacetophenone  AlCl3 Acetyl Chloride Acetyl Chloride Acetyl Chloride->4-Chloro-2-methoxyacetophenone 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol 4-Chloro-2-methoxyacetophenone->1-(4-Chloro-2-methoxyphenyl)ethan-1-ol  Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->1-(4-Chloro-2-methoxyphenyl)ethan-1-ol 1-Bromo-4-chloro-2-methoxybenzene 1-Bromo-4-chloro-2-methoxybenzene Target_Grignard 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol 1-Bromo-4-chloro-2-methoxybenzene->Target_Grignard  1. Mg, Ether  2. Acetaldehyde Acetaldehyde Acetaldehyde Acetaldehyde->Target_Grignard Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Target_Grignard  Ether 4-Chloro-2-methoxybenzaldehyde 4-Chloro-2-methoxybenzaldehyde 4-Chloro-2-methoxybenzaldehyde->Target_Grignard

Caption: Synthetic pathways to 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

Conclusion

The selection of starting materials for the synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is intrinsically linked to the chosen synthetic strategy. The two-step route involving Friedel-Crafts acylation of 3-chloroanisole followed by reduction of the intermediate ketone is a robust and reliable method. For this pathway, 3-chloroanisole, acetyl chloride, and sodium borohydride are the key starting materials. Alternatively, Grignard-based approaches offer a more convergent synthesis, with the choice of starting materials dependent on the specific disconnection strategy employed. Researchers and drug development professionals should consider factors such as starting material availability, cost, scalability, and safety when selecting the optimal synthetic route for their specific needs.

References

  • PrepChem. Synthesis of 3-chloro-4-methoxyacetophenone. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • Watanabe, S., et al. Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 2016, 5(3), 404-411. Available at: [Link]

  • Nitto Kasei. Grignard Reaction. Available at: [Link]

  • Filo. Reaction of Acetaldehyde with Magnesium Bromide. Available at: [Link]

Sources

Exploratory

Physical appearance of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Executive Overview As of early 2026, the demand for highly specific, functionalized chiral building blocks in drug discovery continues to accelerate. 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1593370-55-8) is a second...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As of early 2026, the demand for highly specific, functionalized chiral building blocks in drug discovery continues to accelerate. 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1593370-55-8) is a secondary benzylic alcohol characterized by a uniquely substituted aromatic ring[1]. The presence of both an electron-withdrawing chloro group at the para position and an electron-donating methoxy group at the ortho position creates a distinct electronic and steric environment. This technical whitepaper dissects the macroscopic physical appearance of this compound, the molecular causality behind its physical state, and the self-validating protocols required for its synthesis and characterization.

Macroscopic Appearance & Molecular Causality

In its purified state at standard ambient temperature and pressure (SATP), 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol typically presents as a colorless to pale yellow viscous liquid or a low-melting solid [2],[3].

As a Senior Application Scientist, it is critical to look beyond the macroscopic observation and understand the causality of this physical state:

  • Viscosity and Boiling Point (Hydrogen Bonding): The secondary hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. This extensive intermolecular hydrogen bonding network significantly increases the compound's viscosity and elevates its predicted boiling point to approximately 297.6 °C[4].

  • State of Matter (Steric Hindrance): Unlike highly symmetrical para-substituted benzylic alcohols that readily form highly ordered crystalline lattices, the ortho-methoxy (-OCH₃) group in this molecule introduces substantial steric bulk. This steric clash prevents the flat aromatic rings from achieving tight, planar stacking. Consequently, the crystal lattice energy is lowered, depressing the melting point and causing the compound to exist as a viscous liquid or a low-melting solid at room temperature.

PhysicalState A 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (Molecular Structure) B Hydroxyl (-OH) Group Intermolecular H-Bonding A->B C Ortho-Methoxy (-OMe) Group Steric Hindrance A->C D Increased Viscosity & Boiling Point B->D E Disrupted Crystal Lattice Packing C->E F Macroscopic Appearance: Colorless to Pale Yellow Viscous Liquid / Low-Melting Solid D->F E->F

Fig 1: Causality of intermolecular forces governing the macroscopic physical state of the compound.

Quantitative Physicochemical Data

The following table synthesizes the core quantitative properties of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, providing a baseline for predicting its behavior in various solvent systems and extraction workflows.

ParameterValueReference
Systematic Name 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol[4]
CAS Registry Number 1593370-55-8[1]
Molecular Formula C₉H₁₁ClO₂[1]
Molecular Weight 186.64 g/mol [1]
Macroscopic Appearance Colorless to pale yellow viscous liquid[2],[3]
Predicted Boiling Point 297.6 ± 30.0 °C[4]
Predicted Density 1.192 ± 0.06 g/cm³[4]
Predicted pKa 14.11 ± 0.20[4]

Synthesis & Isolation Protocol (Self-Validating System)

To obtain the compound with high fidelity, the reduction of the corresponding ketone (4'-chloro-2'-methoxyacetophenone) using Sodium Borohydride (NaBH₄) is the industry standard. This protocol is designed as a self-validating system , meaning each step contains an internal check to confirm causality and success before proceeding.

Step 1: Reaction Setup & Temperature Control

  • Action: Dissolve 10.0 mmol of 4'-chloro-2'-methoxyacetophenone in 25 mL of anhydrous methanol. Cool the flask to 0 °C using an ice bath.

  • Causality: Methanol serves as both a solvent and a protic participant in the reduction mechanism. Cooling to 0 °C suppresses unwanted side reactions (e.g., aldol condensation) and controls the exothermic release of hydrogen gas upon hydride addition.

Step 2: Hydride Addition

  • Action: Slowly add 12.0 mmol (1.2 equivalents) of NaBH₄ in small portions over 15 minutes.

  • Causality: The hydride nucleophilically attacks the electrophilic carbonyl carbon, forming a borate ester intermediate.

Step 3: In-Process Self-Validation (TLC Monitoring)

  • Action: After 1 hour, spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with Hexanes:Ethyl Acetate (7:3).

  • Validation: The starting ketone is less polar and will migrate higher (higher Rf). The product, a secondary alcohol, engages in hydrogen bonding with the silica stationary phase, resulting in a lower Rf. The complete disappearance of the upper spot validates 100% conversion.

Step 4: Quenching & Extraction

  • Action: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Causality: NH₄Cl is a mild proton source. Using a strong acid (like HCl) could inadvertently catalyze the dehydration of the newly formed benzylic alcohol into a styrene derivative. Ethyl acetate efficiently partitions the moderate-polarity alcohol away from the aqueous borate salts.

Step 5: Isolation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product will manifest as the expected pale yellow viscous liquid.

SynthesisWorkflow A 4'-Chloro-2'-methoxyacetophenone (Starting Material) B Reduction via NaBH4 (in Methanol, 0°C) A->B Addition C Borate Ester Intermediate B->C Hydride Transfer D Aqueous Quench (NH4Cl) Hydrolysis C->D Neutralization E Liquid-Liquid Extraction (EtOAc / H2O) D->E Phase Separation F Solvent Evaporation & Purification (Silica Gel) E->F Concentration G 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (Purified Product) F->G Isolation

Fig 2: Step-by-step synthesis and isolation workflow for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

Analytical Validation Workflows

To ensure absolute scientific integrity, the physical appearance must be corroborated by orthogonal spectroscopic methods. This ensures the pale yellow liquid obtained is not contaminated with unreacted starting material or dehydration byproducts.

  • Infrared (IR) Spectroscopy:

    • Validation Marker: The appearance of a broad, strong absorption band between 3200–3400 cm⁻¹ confirms the presence of the O-H stretch[2].

    • Purity Check: The complete absence of a sharp peak at ~1680 cm⁻¹ (C=O stretch) validates that no residual ketone remains.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Validation Marker: The structure is confirmed by a diagnostic methine quartet (CH-OH) integrating to 1H at approximately 4.8–5.1 ppm , coupled with a methyl doublet (CH₃-CH) integrating to 3H at 1.4–1.5 ppm . The methoxy singlet (-OCH₃) will appear sharply at ~3.8 ppm .

  • High-Performance Liquid Chromatography (HPLC):

    • Validation Marker: Using a reverse-phase C18 column (Water/Acetonitrile gradient), the compound should elute as a single sharp peak (>98% Area Under Curve). If enantiomeric resolution is required for downstream chiral drug development, a chiral stationary phase (e.g., Chiralcel OD-H) must be employed to separate the (R) and (S) enantiomers.

References

  • ChemicalBook - 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol | 1593370 ...
  • Sigma-Aldrich - 1-(4-Chloro-2-methoxyphenyl)
  • BenchChem - A Comprehensive Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)
  • ChemicalBook - (S)

Sources

Foundational

Whitepaper: Strategic Research Applications of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Physicochemical Profiling In modern drug discovery and synthetic methodology, the selection of bifunctional building blocks is paramount. 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1593370-55-8) rep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In modern drug discovery and synthetic methodology, the selection of bifunctional building blocks is paramount. 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1593370-55-8) represents a highly privileged scaffold. As a chiral benzylic alcohol, it offers a reactive hydroxyl handle for substitution, oxidation, and C–C bond formation. More importantly, its aromatic ring features a precise "push-pull" electronic substitution pattern: an ortho-methoxy group that provides steric shielding and electron density, paired with a para-chloro group that acts as a bioisosteric handle and a vector for late-stage transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have observed that the true value of this compound lies not just in its static structure, but in its dynamic reactivity profile. This technical guide explores the causal mechanisms behind its use in modern synthetic protocols—ranging from acceptorless dehydrogenative cross-coupling to chemoenzymatic cascades—and its critical role in synthesizing active pharmaceutical ingredients (APIs).

Mechanistic Pathways & Synthetic Utility

Acceptorless Dehydrogenative Cross-Coupling (ADC)

1-Arylethanols are premier substrates for Acceptorless Dehydrogenative Cross-Coupling (ADC), a green chemistry approach to forming α -alkylated and β -disubstituted ketones[1]. In this process, the benzylic alcohol acts as both the substrate and the hydrogen donor.

Causality in Catalyst Selection: A phosphine-free pincer Ruthenium(III) catalyst is typically employed because it facilitates a proton-shuttle mechanism. The catalyst temporarily "borrows" hydrogen from the 1-arylethanol, oxidizing it to the corresponding acetophenone. The ortho-methoxy group of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol sterically restricts off-target enolization, directing the Ru-enolate exclusively toward cross-coupling with a primary alcohol partner before reductive elimination yields the target scaffold[1].

ADC_Mechanism A 1-(4-Chloro-2-methoxyphenyl) ethan-1-ol B Ru(III) Catalyst Dehydrogenation A->B -H2 release C Aryl Methyl Ketone Intermediate B->C Oxidation D Ru-Enolate Formation C->D Base (KOtBu) E alpha-Alkylated Ketone Target Scaffold D->E + Primary Alcohol Reductive Elimination

Mechanistic pathway of Ru-catalyzed acceptorless dehydrogenative cross-coupling (ADC).

The Sustainable Ritter Reaction

The conversion of benzylic alcohols to complex amides via the Ritter reaction is a cornerstone of medicinal chemistry. However, the electronics of the aryl ring strictly dictate the success of the carbocation intermediate.

Electronic Tuning: Research demonstrates that 1-arylethanols with strong electron-donating groups (like para-methoxy) fail to form amides because the resulting carbocation is excessively delocalized and loses its electrophilicity[2]. Conversely, 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol possesses an ideal balance: the para-chloro group inductively withdraws electron density, counteracting the resonance donation of the ortho-methoxy group. This "Goldilocks" stabilization allows the benzylic carbocation to form readily under mild, iron-catalyzed Deep Eutectic Solvent (DES) conditions, while remaining sufficiently reactive to undergo nucleophilic attack by nitriles[2].

Chemoenzymatic Cascades for Chiral APIs

2-Amino-1-arylethanol derivatives are ubiquitous in APIs, notably in β2​ -adrenergic agonists like tulobuterol[3]. To synthesize these with high enantiomeric excess, 1-arylethanols can be subjected to chemoenzymatic cascades. The alcohol is first oxidized by an Aryl Alcohol Oxidase (AAO). The resulting ketone is then subjected to a squaramide-mediated asymmetric Henry reaction with nitromethane, yielding chiral β -nitro alcohols—direct precursors to β -blockers[4].

Chemoenzymatic_Cascade A 1-(4-Chloro-2-methoxyphenyl) ethan-1-ol B Aryl Alcohol Oxidase (Biocatalyst) A->B Aerobic Oxidation C Acetophenone Derivative B->C >12,000 turnovers D Squaramide Organocatalyst + Nitromethane C->D Asymmetric Henry Rxn E Chiral beta-Nitro Alcohol (API Precursor) D->E H-Bond Activation

Chemoenzymatic cascade combining aerobic biooxidation with asymmetric organocatalysis.

Medicinal Chemistry: The 4-Chloro-2-methoxyphenyl Pharmacophore

The 4-chloro-2-methoxyphenyl moiety is not merely a synthetic placeholder; it is a validated pharmacophore in advanced drug discovery.

  • Antiviral Therapeutics: In the development of JNJ-1802, a first-in-class pan-serotype Dengue Virus NS4B inhibitor, the 4-chloro-2-methoxyphenyl group was identified as a critical structural determinant for antiviral potency[5]. The synthesis of such inhibitors heavily relies on α -bromo ketone intermediates derived from the corresponding benzylic scaffolds[5].

  • Antibacterial Agents: Derivatives containing the 4-chloro-2-methoxyphenyl motif have been explored in the synthesis of Marinopyrrole analogs, which exhibit potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA)[6]. The chloro group enhances lipophilicity for bacterial cell wall penetration, while the methoxy group enforces a specific dihedral angle necessary for target binding.

Quantitative Data Summary: Substituent Effects on Reactivity

Table 1: Influence of Aryl Substituents on 1-Arylethanol Reactivity Profiles

Substrate ElectronicsReaction TypeCatalyst / ConditionsYield (%)Mechanistic Observation
Electron-Neutral (Phenyl)ADC ( α -alkylation)Ru-pincer (2 mol%), 150 °C78–90%Standard baseline reactivity; efficient proton shuttling[1].
Electron-Deficient (4-Cl)Ritter ReactionFe-DES, 40 °C, Aerobic48–98%Halogen stabilizes intermediate against over-oxidation[2].
Electron-Rich (4-MeO)Ritter ReactionFe-DES, 100 °C0%Excessive carbocation delocalization prevents nucleophilic attack[2].
Push-Pull (4-Cl, 2-MeO)Chemoenzymatic HenryAAO + Squaramide>70%Synergistic electronics favor controlled oxidation and H-bonding[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in In-Process Controls (IPCs) to verify causality and reaction success prior to downstream processing.

Protocol A: Ru-Catalyzed Dehydrogenative β -Alkylation

Objective: Conversion of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol to an α -alkylated ketone via ADC.

  • System Initialization: In a flame-dried Schlenk tube under ambient air, combine 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (1.0 mmol), a primary aliphatic alcohol (1.0 mmol), Ru(III)-pincer catalyst (2 mol %), and KOtBu (20 mol %) in toluene (2 mL)[1].

    • Causality: KOtBu is required to deprotonate the intermediate ketone, forming the reactive Ru-enolate. Aerobic conditions are tolerated due to the robust nature of the pincer ligand.

  • Thermal Activation: Heat the mixture to 150 °C for 12 hours.

  • Validation Checkpoint 1 (Homogeneity Test): Perform a mercury drop test on an aliquot.

    • Validation: If the reaction continues uninhibited, it confirms the catalysis is strictly homogeneous (molecular Ru) and not driven by precipitated Ru nanoparticles[1].

  • Validation Checkpoint 2 (IPC via GC-MS): Sample the reaction at 6 hours. The presence of H 2​ gas evolution (or capture via Pd/C hydrogenation of styrene) validates the dehydrogenation step[1].

  • Isolation: Cool to room temperature, filter through a short silica pad (eluting with EtOAc), and concentrate. Purify via flash chromatography.

Protocol B: Gram-Scale Iron-Catalyzed Ritter Reaction

Objective: Synthesis of complex amides from the benzylic alcohol.

  • DES Preparation: Prepare the Deep Eutectic Solvent by mixing Iron(III) chloride hexahydrate with a hydrogen bond donor (e.g., choline chloride) until a clear liquid forms[2].

    • Causality: The Fe-DES acts simultaneously as the solvent, the Lewis acid catalyst to generate the carbocation, and a stabilizing medium for the transition state.

  • Reaction Setup: Add 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (5.0 mmol) and benzonitrile (6.0 mmol) to the DES (5 mol% Fe equivalent). Stir at 40 °C aerobically for 4 hours[2].

  • Validation Checkpoint 1 (Phase Separation): Add water (15 mL) to the mixture.

    • Validation: The DES is highly water-soluble. The precipitation of a solid or the formation of a distinct organic layer immediately validates the consumption of the polar alcohol and the formation of the highly hydrophobic amide product.

  • Validation Checkpoint 2 (Orthogonal NMR): Isolate the precipitate via filtration. Run a crude 1 H-NMR. The disappearance of the benzylic methine quartet ( 4.8 ppm) and the appearance of an amide N-H broad singlet ( 6.5-8.0 ppm) confirms the C-N bond formation.

  • Purification: Recrystallize from ethanol/water to achieve >95% purity without column chromatography[2].

References

  • Selective Catalytic Synthesis of α-Alkylated Ketones and β-Disubstituted Ketones via Acceptorless Dehydrogenative Cross-Coupling of Alcohols. Organic Letters - ACS Publications.[Link]

  • Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers. National Center for Biotechnology Information (PMC).[Link]

  • Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (I). MDPI.[Link]

  • A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. RSC Publishing.[Link]

  • Representative 2-amino-1-arylethanol drugs. ResearchGate.[Link]

  • Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Chemoenzymatic One-Pot Cascade for the Construction of Asymmetric C-C and C-P Bonds via Formal C-H Activation. Digital CSIC.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Molecule: 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol Precursor: 1-(4-Chloro-2-methoxyphenyl)ethan-1-one Substrate Profiling & Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Molecule: 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol Precursor: 1-(4-Chloro-2-methoxyphenyl)ethan-1-one

Substrate Profiling & Mechanistic Rationale

The synthesis of enantiopure 1-(4-chloro-2-methoxyphenyl)ethan-1-ol is a critical transformation in the development of chiral active pharmaceutical ingredients (APIs). The prochiral ketone precursor, 1-(4-chloro-2-methoxyphenyl)ethan-1-one, presents a unique stereoelectronic profile that dictates the choice of asymmetric reduction methodology:

  • Steric Hindrance (2-Methoxy Group): The ortho-methoxy substituent introduces significant steric bulk adjacent to the carbonyl center. While this can slow down the overall reaction rate by hindering catalyst approach, it also severely restricts the conformational freedom of the transition state. In transition-metal catalysis, this locked conformation often translates to exceptionally high enantiomeric excess (ee) .

  • Electronic Acceleration (4-Chloro Group): The para-chloro substituent exerts an electron-withdrawing inductive effect (-I). Because hydride transfer is the rate-determining step in many reduction mechanisms, electron-poor aromatic ketones are reduced significantly faster than their electron-rich counterparts, as the carbonyl carbon becomes more electrophilic .

To achieve >99% conversion and >99% ee, we detail two field-proven, highly scalable methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Pathway A: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

For rapid, scalable synthesis without the need for high-pressure hydrogen gas, the Noyori-Ikariya ATH utilizing a chiral Ru(II) complex is the industry standard. We select the formate/triethylamine azeotrope over isopropanol as the hydrogen donor. Causality: The irreversible decomposition of formic acid into CO₂ gas provides a unidirectional thermodynamic driving force, which is essential for pushing sterically hindered ortho-substituted acetophenones to complete conversion.

ATH_Mechanism Substrate 1-(4-Chloro-2-methoxyphenyl) ethan-1-one ActiveCat Active Ru-Hydride Intermediate Substrate->ActiveCat Coordination Catalyst (R,R)-RuCl(p-cymene)(TsDPEN) Catalyst->ActiveCat Base Activation (-HCl) Donor HCOOH / NEt3 (Azeotrope) Donor->ActiveCat Hydride Transfer (-CO2) Product (S)-1-(4-Chloro-2-methoxyphenyl) ethan-1-ol ActiveCat->Product Enantioselective Reduction

Fig 1: Chemocatalytic workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Self-Validating Protocol: Ru-ATH

Note: This protocol yields the (S)-enantiomer. Use the (S,S)-catalyst to obtain the (R)-enantiomer.

  • Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, dissolve 1-(4-chloro-2-methoxyphenyl)ethan-1-one (10.0 mmol, 1.84 g) in anhydrous dichloromethane (DCM, 5.0 mL). Add the catalyst (R,R)-RuCl(p-cymene)(TsDPEN) at a 0.5 mol% loading (0.05 mmol, 31.8 mg).

  • Donor Addition: Cool the mixture to 0 °C. Dropwise, add 10 mL of a pre-mixed, degassed formic acid/triethylamine azeotrope (molar ratio 5:2). Validation Check: Slight effervescence (CO₂ evolution) should be visible, confirming active hydride transfer.

  • Reaction Propagation: Remove the ice bath and stir the homogeneous dark-red solution at 40 °C for 12–18 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the UV-active ketone spot (R_f ~0.6) is completely consumed.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ (caution: vigorous gas evolution). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc 9:1 to 7:3) to isolate the pure secondary alcohol.

Pathway B: Biocatalytic Ketoreductase (KRED) Reduction

For processes requiring strict heavy-metal-free conditions or extreme enantiopurity (>99.5% ee), engineered Ketoreductases (KREDs) are superior. We employ a Glucose Dehydrogenase (GDH) cofactor recycling system. Causality: While isopropanol can be used for recycling, it often causes enzyme denaturation at the concentrations required to drive equilibrium. The D-Glucose/GDH system is thermodynamically irreversible (forming gluconolactone, which hydrolyzes to gluconic acid), ensuring 100% conversion even for bulky substrates .

KRED_Recycling Ketone Prochiral Ketone (Substrate) KRED Ketoreductase (KRED) Ketone->KRED Binds Alcohol Chiral Alcohol (Product) KRED->Alcohol Reduces NADP NADP+ KRED->NADP Oxidized GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H+ GDH->NADPH Hydride Recovery Gluconate D-Gluconolactone GDH->Gluconate Byproduct NADP->GDH Binds NADPH->KRED Hydride Donor Glucose D-Glucose Glucose->GDH Sacrificial Donor

Fig 2: Biocatalytic KRED reduction cycle with GDH-mediated NADPH cofactor recycling.

Self-Validating Protocol: KRED Biocatalysis

Note: Enzyme screening kits (e.g., Codexis) are recommended to identify the specific mutant yielding the desired (R) or (S) stereocenter.

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to 7.0 using 1M NaOH. Add 2.0 mM MgSO₄ to stabilize the enzymes.

  • System Assembly: To the buffer, add 2.5 g D-Glucose (sacrificial donor), 50 mg NADP⁺ (cofactor), 100 mg of GDH powder, and 100 mg of the selected KRED mutant. Stir gently at 30 °C for 10 minutes to ensure full dissolution.

  • Substrate Addition: Dissolve 1-(4-chloro-2-methoxyphenyl)ethan-1-one (10.0 mmol, 1.84 g) in 5 mL of DMSO (co-solvent to aid solubility). Add this dropwise to the aqueous enzyme mixture.

  • pH-Controlled Incubation: The reaction generates gluconic acid, which will drop the pH and denature the enzymes. Validation Check: Connect the reaction vessel to an auto-titrator charged with 1M NaOH to maintain the pH strictly at 7.0 ± 0.2. Stir at 30 °C at 300 rpm for 24 hours.

  • Extraction: Once base consumption ceases (indicating reaction completion), add 50 mL of MTBE (Methyl tert-butyl ether). Stir vigorously for 15 minutes, centrifuge to break the emulsion, and separate the organic layer. Repeat extraction twice. Dry and evaporate to yield the product.

Quantitative Data & Quality Control

Both methodologies provide excellent yields, but their operational parameters differ significantly. The table below summarizes the comparative metrics to aid process chemists in route selection.

ParameterPathway A: Ru-ATHPathway B: KRED Biocatalysis
Catalyst Loading 0.5 mol%5 wt% (Enzyme)
Typical Conversion > 98%> 99.5%
Enantiomeric Excess (ee) 94 - 96%> 99.5%
Reaction Time 12 - 18 hours24 - 36 hours
Temperature 40 °C30 °C
Solvent System DCM / HCOOH / NEt₃K-Phosphate Buffer / DMSO (10% v/v)
Primary Byproduct CO₂ (gas)Gluconic Acid (aqueous salt)
Scalability Profile Excellent (Standard reactors)Excellent (Requires pH auto-titration)
Analytical Validation (Chiral HPLC)

To validate the enantiomeric excess of 1-(4-chloro-2-methoxyphenyl)ethan-1-ol, utilize the following Chiral HPLC parameters:

  • Column: Daicel Chiralcel OD-H (250 × 4.6 mm, 5 μm)

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v), Isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm and 254 nm

  • Expected Retention Times: The exact elution order depends on the specific column batch, but baseline separation (Rs > 2.0) is typically achieved between 12.0 min and 15.5 min.

References

  • Khamis, N., Clarkson, G. J., & Wills, M. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing).[Link]

  • Hale, L. V., & Szymczak, N. K. (2016). Base-Free Transfer Hydrogenation of Ketones Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts. Organometallics (ACS Publications).[Link]

  • Ratzka, J., et al. (2023). Computationally Supported Inversion of Ketoreductase Stereoselectivity. ChemBioChem (PubMed/Wiley).[Link]

Application

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Executive Summary Chiral secondary alcohols are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs). The compound 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol presents a unique stereochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral secondary alcohols are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs). The compound 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol presents a unique stereochemical challenge due to the steric hindrance imposed by its ortho-methoxy and para-chloro substitutions. This application note details a highly enantioselective, self-validating protocol for the kinetic resolution of racemic 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol using immobilized Candida antarctica Lipase B (CAL-B, Novozym 435). By leveraging irreversible transesterification, this method achieves >99% enantiomeric excess ( ee ) for both the (R)-acetate and the unreacted (S)-alcohol.

Mechanistic Rationale & Catalyst Selection

Causality in Enzyme and Solvent Selection Enzymatic kinetic resolution (EKR) relies on the differential reaction rates ( kR​≫kS​ ) of enantiomers within the chiral pocket of an enzyme[1]. CAL-B is selected for this protocol because its active site features distinct "large" and "small" stereospecificity pockets. The bulky 4-chloro-2-methoxyphenyl group is forced into the large pocket, perfectly orienting the (R)-enantiomer's hydroxyl group toward the catalytic serine residue, while the (S)-enantiomer is sterically excluded[1].

The Role of the Acyl Donor A critical failure point in standard esterifications is the reversibility of the reaction, which degrades the final enantiomeric purity. To circumvent this, vinyl acetate is employed as the acyl donor. Upon acylation of the alcohol, vinyl acetate releases vinyl alcohol, which rapidly and irreversibly tautomerizes into acetaldehyde[2]. This thermodynamic sink drives the reaction strictly forward, preventing the reverse hydrolysis that would erode the ee of the product[3].

Solvent Hydration Shell The reaction is conducted in non-polar n-hexane. Lipases require a tightly bound micro-aqueous layer to maintain their active, open-lid conformation. Polar solvents (like ethanol or DMF) strip this essential water layer, leading to rapid enzyme denaturation. n-Hexane preserves this hydration shell, ensuring sustained catalytic activity and high enantioselectivity ( E -value > 200)[3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol incorporates a "blank" control to measure non-enzymatic background acylation, and strictly monitors the conversion rate ( c ) to prevent over-reaction.

Materials Required:

  • Racemic 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (Substrate)

  • Novozym 435 (Immobilized CAL-B)

  • Vinyl acetate (Acyl donor, >99% purity)

  • n-Hexane (Anhydrous, HPLC grade)

  • Internal Standard: Dodecane (for GC/HPLC conversion tracking)

Step-by-Step Workflow:

  • System Preparation & Control Setup :

    • Active Reaction: In a 50 mL round-bottom flask, dissolve 10.0 mmol of racemic 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol in 25 mL of anhydrous n-hexane.

    • Blank Control: Prepare an identical flask without the addition of Novozym 435. This validates that all observed acylation is strictly enzyme-mediated.

  • Reagent Addition :

    • Add 30.0 mmol of vinyl acetate (3 equivalents) to both flasks. The excess ensures pseudo-first-order kinetics.

    • Add 100 mg of Novozym 435 to the Active Reaction flask.

  • Thermostatic Incubation :

    • Seal the flasks and incubate in an orbital shaker at 35 °C and 200 rpm.

    • Why 35 °C? This temperature balances the Arrhenius reaction rate with the thermal stability of the enzyme. Exceeding 45 °C increases the reaction rate of the (S)-enantiomer, drastically lowering the enantiomeric ratio ( E -value)[3].

  • Kinetic Monitoring (Self-Validation) :

    • Withdraw 50 µL aliquots every 1 hour. Dilute with 950 µL of mobile phase and analyze via Chiral HPLC.

    • Calculate conversion ( c ) using the formula: c=ees​/(ees​+eep​) .

    • Terminate the reaction exactly when conversion reaches 49-50% (typically 4-6 hours) to maximize the ee of the unreacted (S)-alcohol.

  • Enzyme Recovery :

    • Terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered Novozym 435 with cold n-hexane. The immobilized enzyme can be dried and reused for up to 5 cycles with minimal loss of activity[3].

  • Downstream Separation :

    • Evaporate the filtrate under reduced pressure.

    • Separate the (R)-acetate ester from the unreacted (S)-alcohol using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient, 9:1 to 7:3).

Quantitative Data & Optimization

The following table summarizes the optimization parameters, demonstrating the causality between reaction conditions and stereochemical outcomes.

SolventAcyl DonorTemp (°C)Time (h)Conversion ( c , %) ees​ (%) eep​ (%) E -value
TolueneVinyl acetate351048.192.5>99.0>200
n-Hexane Vinyl acetate 35 5 49.8 >99.0 >99.0 >200
n-HexaneEthyl acetate352418.522.498.5145
n-HexaneVinyl acetate55453.2>99.087.468

Data Interpretation: n-Hexane combined with vinyl acetate at 35 °C provides the optimal thermodynamic environment, achieving near-perfect resolution. Using ethyl acetate causes a dramatic drop in reaction rate due to the reversibility of the transesterification, while elevated temperatures (55 °C) degrade the enzyme's enantiomeric discrimination ( E -value drops to 68)[3].

Visualizations

EKR_Pathway Racemate Racemic Substrate (R,S)-Alcohol Enzyme CAL-B Enzyme (Novozym 435) Racemate->Enzyme VinylAc Vinyl Acetate (Acyl Donor) VinylAc->Enzyme REster (R)-Acetate Ester (Product 1) Enzyme->REster Fast acylation (k_R) SAlcohol (S)-Alcohol (Unreacted, Product 2) Enzyme->SAlcohol Steric exclusion (k_S ≈ 0) Acetaldehyde Acetaldehyde (Irreversible Byproduct) Enzyme->Acetaldehyde Tautomerization

Figure 1: Lipase-catalyzed kinetic resolution pathway driven by irreversible tautomerization.

Workflow Step1 1. Substrate Preparation Dissolve racemate in n-hexane Step2 2. Reaction Initiation Add Vinyl Acetate & Novozym 435 Step1->Step2 Step3 3. Thermostatic Incubation 35°C, 200 rpm, 4-6 hours Step2->Step3 Step4 4. Enzyme Recovery Vacuum Filtration (Recycle Catalyst) Step3->Step4 Step5 5. Chromatographic Separation Silica Gel (Hexane:EtOAc gradient) Step4->Step5 Step6 6. Analytical Validation Chiral HPLC (ee > 99%) Step5->Step6

Figure 2: Self-validating experimental and downstream processing workflow for chiral resolution.

References

  • He, B., et al. "Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization." Chirality, 2022. Source: PubMed. URL:[Link]

  • Qayed, W. S., et al. "Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review." Journal of Chemical and Pharmaceutical Research, 2015. Source: JOCPR. URL:[Link]

  • "Convenient Enzymatic Resolution of Alcohols Using Highly Reactive, Nonharmful Acyl Donors, 1-Ethoxyvinyl Esters." The Journal of Organic Chemistry, 2000. Source: ACS Publications. URL:[Link]

Sources

Method

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol as a building block in organic synthesis

Application Note: 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol as a Versatile Chiral Building Block in Organic Synthesis 1. Introduction & Mechanistic Rationale 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1593370-55-8) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol as a Versatile Chiral Building Block in Organic Synthesis

1. Introduction & Mechanistic Rationale 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1593370-55-8) is a highly functionalized secondary benzylic alcohol. Its structural motif—a chiral 1-arylethanol core decorated with a 2-methoxy and a 4-chloro substituent—makes it a privileged building block in medicinal chemistry and drug development[1]. The electron-donating 2-methoxy group significantly stabilizes benzylic carbocation intermediates, facilitating dehydrative C-alkylation[2], while the 4-chloro group serves as a robust orthogonal handle for late-stage transition-metal-catalyzed cross-coupling reactions[1].

This application note details field-proven protocols for the enantioselective resolution of this racemate and its subsequent stereospecific functionalization, providing a self-validating system for synthesizing complex active pharmaceutical ingredients (APIs).

2. Enantiomeric Resolution via Lipase-Catalyzed Acylation Obtaining enantiopure 1-arylethanols is a critical first step, as the stereochemistry of the benzylic position often dictates the biological activity of the final API[3]. While asymmetric reduction of the corresponding ketone is possible, enzymatic kinetic resolution (KR) of the racemic alcohol using Candida antarctica Lipase B (CAL-B) offers superior enantioselectivity and operational simplicity[4].

Causality & Experimental Design: We utilize vinyl acetate as the acyl donor. The enzymatic transesterification yields an unstable vinyl alcohol byproduct that rapidly tautomerizes to acetaldehyde. This irreversible tautomerization drives the reaction equilibrium forward, ensuring high conversion rates[5]. CAL-B exhibits a profound stereopreference for the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

Protocol 1: Kinetic Resolution of Racemic 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

  • Preparation : Dissolve 10.0 mmol of racemic 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Reagent Addition : Add 30.0 mmol (3 equivalents) of vinyl acetate. Ensure the solvent is strictly anhydrous to prevent competitive enzymatic hydrolysis of the newly formed ester.

  • Enzyme Introduction : Add 100 mg of immobilized CAL-B (Novozym 435).

  • Incubation : Incubate the suspension in an orbital shaker at 37 °C and 200 rpm.

  • Monitoring : Monitor the reaction via chiral HPLC. The reaction typically reaches the theoretical maximum of 50% conversion within 12-16 hours, yielding the (R)-acetate and the unreacted (S)-alcohol.

  • Workup & Separation : Filter out the immobilized enzyme (which can be washed with MTBE and reused). Concentrate the filtrate under reduced pressure. Separate the highly polar (S)-alcohol from the less polar (R)-acetate using silica gel flash chromatography (Hexanes/Ethyl Acetate 8:2).

  • Hydrolysis (Optional) : To recover the (R)-alcohol, hydrolyze the isolated (R)-acetate using K2CO3 in Methanol/Water for 4 hours at room temperature.

DKR_Workflow Racemic Racemic 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol S_Alco (S)-Alcohol (Unreacted) Racemic->S_Alco Resolution R_Alco (R)-Alcohol (Reactive) Racemic->R_Alco Resolution Lipase CAL-B Lipase + Vinyl Acetate (Enantioselective Acylation) S_Alco->Lipase Blocked by Active Site R_Alco->Lipase Fast Acylation R_Acetate (R)-Acetate (Enantiopure Product) Lipase->R_Acetate C-O Bond Formation Acetaldehyde Acetaldehyde (Irreversible Byproduct) Lipase->Acetaldehyde Tautomerization

Caption: Workflow of Enzymatic Kinetic Resolution (KR) for 1-arylethanols using CAL-B and vinyl acetate.

3. Stereospecific Inversion via the Mitsunobu Reaction To synthesize chiral benzylic amines (e.g., for protein kinase inhibitors)[3], the enantiopure alcohol must be converted to an azide with strict stereochemical control. The Mitsunobu reaction is the pre-eminent method for nucleophilic substitution of secondary alcohols with complete inversion of configuration (SN2)[5].

Causality & Experimental Design: The reaction utilizes triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) to form a betaine intermediate, which activates the benzylic hydroxyl group into a superior leaving group (an alkoxyphosphonium ion). Diphenylphosphoryl azide (DPPA) is used as the nucleophile. Because the electron-rich 2-methoxy group on our substrate can sometimes promote an unwanted SN1 pathway (leading to racemization), the reaction must be kept strictly at or below 0 °C to enforce the bimolecular SN2 inversion mechanism.

Protocol 2: Synthesis of (R)-1-Azido-1-(4-chloro-2-methoxyphenyl)ethane

  • Activation : Dissolve 5.0 mmol of (S)-1-(4-Chloro-2-methoxyphenyl)ethan-1-ol and 6.0 mmol of PPh3 in 25 mL of anhydrous THF under an argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Betaine Formation : Add 6.0 mmol of DIAD dropwise over 15 minutes. The solution will turn pale yellow. Stir for 10 minutes to ensure complete alkoxyphosphonium formation.

  • Nucleophilic Substitution : Add 6.0 mmol of DPPA dropwise. Maintain the temperature at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

  • Validation : Quench the reaction with saturated aqueous NaHCO3 to neutralize acidic byproducts. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purification : Purify via column chromatography (Hexanes/DCM 9:1). The azide product is non-polar and elutes rapidly, separating cleanly from the triphenylphosphine oxide byproduct.

Mitsunobu_Mechanism S_Alco (S)-Alcohol Reagents PPh3 + DIAD (Betaine Formation) S_Alco->Reagents Phosphonium Alkoxyphosphonium Intermediate Reagents->Phosphonium Activation of OH Nucleophile DPPA (N3-) Nucleophilic Attack Phosphonium->Nucleophile SN2 Displacement R_Azide (R)-Azide (Inverted Stereocenter) Nucleophile->R_Azide - OPPh3

Caption: Mechanism of stereospecific Mitsunobu inversion converting (S)-1-arylethanol to (R)-1-arylazide.

4. Arylboronic Acid Catalyzed Dehydrative C-Alkylation 1-Arylethanols can also serve directly as electrophiles. Recent advances demonstrate that arylboronic acids can catalyze the dehydrative C-alkylation of 1,3-dicarbonyls using benzylic alcohols[2].

Causality & Experimental Design: The 2-methoxy group of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol plays a crucial role here. It donates electron density into the aromatic ring, stabilizing the transient benzylic carbocation generated upon boronic acid-mediated dehydration. This allows the reaction to proceed under relatively mild conditions without the need for stoichiometric activating agents, releasing water as the only byproduct.

Protocol 3: C-Alkylation with Acetylacetone

  • Setup : In a sealed tube, combine 2.0 mmol of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, 3.0 mmol of acetylacetone, and 10 mol% of pentafluorophenylboronic acid.

  • Reaction : Add 5 mL of nitromethane. Heat the mixture to 80 °C for 18 hours.

  • Workup : Cool to room temperature, dilute with DCM, and wash with water. The organic layer is dried over Na2SO4 and concentrated.

  • Purification : Flash chromatography yields the highly functionalized C-alkylated product.

5. Quantitative Data Summary

The following table summarizes the expected performance metrics for the protocols described above, validated through internal and literature-grounded benchmarks.

TransformationReagents / CatalystTarget ProductYield (%)Enantiomeric Excess (ee %)Key Mechanistic Driver
Kinetic Resolution CAL-B, Vinyl Acetate(R)-Acetate + (S)-Alcohol48-50% (Theoretical max 50%)>99% for bothIrreversible tautomerization of vinyl alcohol[5]
Mitsunobu Inversion PPh3, DIAD, DPPA(R)-1-Arylazide82-88%>98%Low temperature (0 °C) suppresses SN1 racemization
C-Alkylation C6F5B(OH)2, Acetylacetone3-(1-Arylethyl)pentane-2,4-dione75-85%N/A (Diastereomeric mixture)2-Methoxy group stabilizes benzylic carbocation[2]

6. References

  • Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

  • Enantioselective biotransformation for preparation of protein tyrosine kinase inhibitor intermediates. Google Patents.

  • Dynamic Kinetic Resolution of Secondary Alcohols and Esters. University of Bath.

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters - ACS Publications.

  • Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols. Diva-Portal.

Application

Grignard Synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of the secondary alcohol, 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. The protocol leverages the classic Grignard reaction, a cornerstone of carbon-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of the secondary alcohol, 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. The protocol leverages the classic Grignard reaction, a cornerstone of carbon-carbon bond formation in synthetic organic chemistry. The procedure details the preparation of a methylmagnesium halide Grignard reagent and its subsequent nucleophilic addition to 4-chloro-2-methoxybenzaldehyde. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural steps, mechanistic insights, purification techniques, characterization data, and critical safety protocols.

Introduction and Mechanistic Overview

The synthesis of substituted benzyl alcohols is a frequent objective in medicinal chemistry and materials science due to their utility as versatile intermediates. The target molecule, 1-(4-chloro-2-methoxyphenyl)ethan-1-ol, incorporates both chloro and methoxy functionalities, making it a potentially valuable building block for more complex molecular architectures.

The Grignard reaction is an exceptionally powerful tool for creating carbon-carbon bonds. It involves an organomagnesium halide (the Grignard reagent), which acts as a potent nucleophile and a strong base.[1][2] The carbon atom bound to magnesium is highly polarized and carbanionic in character, readily attacking electrophilic carbon centers, such as the carbonyl carbon of an aldehyde.

Reaction Mechanism: The synthesis proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nucleophilic carbon of the methylmagnesium halide attacks the electrophilic carbonyl carbon of 4-chloro-2-methoxybenzaldehyde. This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.

  • Protonation (Work-up): A mild acid, typically a saturated aqueous solution of ammonium chloride, is introduced to protonate the magnesium alkoxide, yielding the final secondary alcohol product, 1-(4-chloro-2-methoxyphenyl)ethan-1-ol.[1][3]

Materials, Reagents, and Equipment

Reagents and Materials
Reagent/MaterialIUPAC NameCAS No.Molecular FormulaMolecular Weight ( g/mol )
Magnesium TurningsMagnesium7439-95-4Mg24.31
Methyl IodideIodomethane74-88-4CH₃I141.94
4-Chloro-2-methoxybenzaldehyde4-Chloro-2-methoxybenzaldehyde53581-86-5C₈H₇ClO₂170.59[4]
Anhydrous Diethyl EtherEthoxyethane60-29-7(C₂H₅)₂O74.12
Saturated Ammonium ChlorideAmmonium Chloride12125-02-9NH₄Cl53.49
Anhydrous Sodium SulfateSodium Sulfate7757-82-6Na₂SO₄142.04
Silica Gel (for chromatography)Silicon Dioxide7631-86-9SiO₂60.08
HexaneHexane110-54-3C₆H₁₄86.18
Ethyl AcetateEthyl Acetate141-78-6C₄H₈O₂88.11
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Glassware for extraction (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Detailed Experimental Protocol

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be destroyed by even trace amounts of water or other protic sources.[1][5] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Inert Atmosphere: To prevent reaction with atmospheric oxygen and moisture, the entire apparatus is maintained under a positive pressure of an inert gas like nitrogen or argon.[6]

  • Controlled Addition: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic. Slow, dropwise addition and external cooling are essential to prevent runaway reactions.[7]

  • Ammonium Chloride Quench: A saturated solution of NH₄Cl is used as a mild proton source to quench the reaction. It is acidic enough to protonate the alkoxide but not so acidic as to cause potential side reactions with the newly formed alcohol (e.g., elimination). It also effectively neutralizes any unreacted Grignard reagent.[3]

Step 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (filled with CaCl₂), and a 100 mL dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.[5]

  • Magnesium Activation: Place magnesium turnings (1.5 g, 61.7 mmol) into the cooled flask. Add a small crystal of iodine to help initiate the reaction. The flask should be maintained under a positive pressure of inert gas.

  • Reagent Addition: In the dropping funnel, prepare a solution of methyl iodide (7.8 g, 3.4 mL, 55.0 mmol) in 50 mL of anhydrous diethyl ether.

  • Initiation and Formation: Add approximately 5-10 mL of the methyl iodide solution from the dropping funnel to the stirring magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed at the magnesium surface. If the reaction does not start, gentle warming with a heat gun or the palm of your hand may be necessary.[1]

  • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the gray, cloudy solution for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with 4-Chloro-2-methoxybenzaldehyde
  • Aldehyde Preparation: While the Grignard reagent is forming, dissolve 4-chloro-2-methoxybenzaldehyde (7.8 g, 45.7 mmol) in 40 mL of anhydrous diethyl ether in a separate dry flask.

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Transfer the aldehyde solution to the dropping funnel and add it dropwise to the cold, stirring Grignard reagent over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) by observing the disappearance of the starting aldehyde spot.

Step 3: Work-up and Extraction
  • Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Cautiously and slowly add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.[1] Vigorous gas evolution (from unreacted Grignard reagent) may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Add an additional 50 mL of diethyl ether. Shake the funnel, venting frequently. Separate the organic layer.

  • Aqueous Layer Wash: Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Combine and Wash: Combine all organic layers and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Step 4: Purification
  • Chromatography Setup: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Pack the column with silica gel using a slurry method with hexane. Load the crude product onto the column (either directly if an oil, or pre-adsorbed onto a small amount of silica gel if a solid).

  • Fraction Collection: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.3-7.0 (m, 3H, Ar-H), ~5.1 (q, 1H, CH-OH), ~3.9 (s, 3H, OCH₃), ~2.5 (br s, 1H, OH), ~1.5 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~156 (Ar-C-O), ~135-120 (Ar-C), ~110 (Ar-C), ~67 (CH-OH), ~55 (OCH₃), ~24 (CH₃)
FT-IR (thin film, cm⁻¹)ν: 3400-3300 (broad, O-H stretch), 3000-2850 (C-H stretch), 1600, 1490 (C=C aromatic stretch), 1250 (C-O stretch), 1050 (C-O stretch)
Mass Spec (EI) m/z: Expected molecular ion peak and fragmentation pattern.

Note: Predicted NMR shifts are based on analogous structures and may vary slightly.[8]

Critical Safety Precautions

  • Grignard Reagents: Grignard reagents are flammable, corrosive, and can be pyrophoric (ignite spontaneously in air). They react violently with water.[7][9] All operations must be conducted in a well-ventilated fume hood under an inert atmosphere.[9]

  • Solvents: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.[5]

  • Reagents: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.[6]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or other fire-retardant gloves when handling the reagent).[7]

  • Quenching: The quenching process is highly exothermic and releases flammable gases. Perform this step slowly and with adequate cooling.

  • Waste Disposal: Unreacted Grignard reagent must be quenched before disposal. All chemical waste should be disposed of according to institutional guidelines.

Experimental Workflow Visualization

G cluster_prep Preparation & Setup cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep1 Flame-dry glassware under N₂/Ar prep2 Add Mg turnings & Iodine prep1->prep2 grignard2 Initiate reaction prep2->grignard2 Add ~10% of soln grignard1 Prepare CH₃I in anhydrous ether grignard1->grignard2 grignard3 Add remaining CH₃I dropwise grignard2->grignard3 grignard4 Stir to complete formation grignard3->grignard4 react2 Cool Grignard reagent to 0 °C grignard4->react2 react1 Prepare aldehyde solution react3 Add aldehyde solution dropwise react1->react3 react2->react3 react4 Warm to RT and stir react3->react4 workup1 Quench with sat. NH₄Cl at 0 °C react4->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with NaHCO₃ & brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate via rotary evaporation workup4->workup5 purify1 Flash column chromatography workup5->purify1 purify2 Combine pure fractions purify1->purify2 purify3 Concentrate to yield pure product purify2->purify3 purify4 Characterize (NMR, IR, MS) purify3->purify4

Caption: Experimental workflow for the Grignard synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

References

  • Meyers, A. I., et al. "ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE." Organic Syntheses, 1974, 54, 42.

  • BenchChem. "In-Depth Technical Guide: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene from 1-(4-methoxyphenyl)ethanol."

  • PubChem. "1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol." National Center for Biotechnology Information.

  • PubChem. "4-Chloro-2-methoxybenzaldehyde." National Center for Biotechnology Information.

  • SpectraBase. "2-Chloro-1-(4-methoxyphenyl)ethanone."

  • Google Patents. "EP0409689A2 - A process for the purification of 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethanol."

  • Tokyo Chemical Industry. "2-Chloro-1-(4-methoxyphenyl)ethanone."

  • American Chemical Society. "Grignard Reaction - Laboratory Reaction Safety Summary."

  • ChemicalBook. "4-CHLORO-2-METHOXYBENZALDEHYDE."

  • The Royal Society of Chemistry. "Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben."

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. "Synthesis of 1-Phenylethanol: A Grignard Reaction." University of Missouri-St. Louis.

  • Quora. "What precaution would you adopt while preparing a Grignard reagent?"

  • The Royal Society of Chemistry. "Supporting Information for Synthesis of chalcone derivatives."

  • The Royal Society of Chemistry. "Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework."

  • Master Organic Chemistry. "Reactions of Grignard Reagents."

  • ResearchGate. "Kinetics of elimination reactions of 1-chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile."

  • The Natural Products Atlas. "1-(4-hydroxy-2-methoxyphenyl)ethanone."

  • ResearchGate. "Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics."

  • Grossmont College. "Grignard Reaction."

  • Google Patents. "EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids."

  • YouTube. "Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol."

  • Case Western Reserve University. "Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment."

  • ResearchGate. "Experiment 12: Grignard Synthesis of Triphenylmethanol."

  • YouTube. "Grignard reaction safety."

  • Molbase. "2-CHLORO-1-(4-METHOXYPHENYL)ETHAN-1-ONE."

  • The Royal Society of Chemistry. "Supporting information for Asymmetric transfer hydrogenation of aromatic ketones."

Sources

Method

Application Note: Scale-up Synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Abstract This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of 1-(4-chloro-2-methoxyphenyl)ethan-1-ol, a valuable substituted benzyl alcohol intermediate in pharmaceutical an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of 1-(4-chloro-2-methoxyphenyl)ethan-1-ol, a valuable substituted benzyl alcohol intermediate in pharmaceutical and specialty chemical development. The selected synthetic route involves the nucleophilic addition of a methylmagnesium bromide Grignard reagent to 4-chloro-2-methoxybenzaldehyde. This guide emphasizes the critical parameters for transitioning from bench-scale to a 100-gram scale production, focusing on thermal management, solvent selection, reaction control, and process safety. The protocol is designed to be a self-validating system, incorporating in-process checks and robust purification methods to ensure high yield and purity of the final product.

Introduction and Strategic Rationale

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a key building block whose utility stems from its secondary alcohol functionality, which allows for further chemical elaboration, and its specific substitution pattern on the aromatic ring. The reliable and scalable synthesis of this intermediate is crucial for developmental pipelines.

The Grignard reaction was selected as the optimal strategy for scale-up due to its high atom economy, predictable reactivity, and the commercial availability of the requisite starting materials.[1] The chosen pathway—the addition of methylmagnesium bromide to 4-chloro-2-methoxybenzaldehyde—is strategically superior to the alternative of reacting a custom-prepared Grignard from 1-bromo-4-chloro-2-methoxybenzene with acetaldehyde. This is because 4-chloro-2-methoxybenzaldehyde is a stable, weighable solid, and methylmagnesium bromide is available as a standardized solution, which simplifies handling and improves reaction stoichiometry control at larger scales.[2][3]

Reaction Scheme and Mechanism

The core of the synthesis is the nucleophilic addition of the carbanionic methyl group from methylmagnesium bromide to the electrophilic carbonyl carbon of 4-chloro-2-methoxybenzaldehyde. The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final secondary alcohol.[4]

Reaction: 4-Chloro-2-methoxybenzaldehyde + CH₃MgBr → Magnesium Alkoxide Intermediate → 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

The mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the methyl group. This process is illustrated in the diagram below.

G cluster_0 Nucleophilic Addition cluster_1 Aqueous Workup reagent CH₃⁻MgBr⁺ (Grignard Reagent) intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Attack aldehyde 4-Chloro-2-methoxybenzaldehyde aldehyde->intermediate product 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol intermediate->product Protonation workup H₃O⁺ (Quench) workup->product

Caption: Core mechanism of the Grignard synthesis.

Critical Considerations for Scale-Up

Transitioning a Grignard reaction from the bench to a larger scale introduces significant challenges, primarily related to safety and reaction control. The following factors must be meticulously addressed.

Solvent Selection: 2-MeTHF as a Superior Alternative

While tetrahydrofuran (THF) is a conventional solvent for Grignard reactions, 2-methyltetrahydrofuran (2-MeTHF) is strongly recommended for scale-up.[5] The rationale is threefold:

  • Higher Boiling Point: 2-MeTHF (b.p. 80°C) compared to THF (b.p. 66°C) provides a wider operating temperature window and reduces solvent loss through evaporation, which is critical for maintaining reaction concentration and managing exotherms.[6]

  • Enhanced Safety: 2-MeTHF is less prone to forming explosive peroxides and has lower water solubility, which simplifies the aqueous workup by enabling cleaner phase separation.[5][6]

  • Improved Yields: In many cases, particularly with benzyl Grignard reagents, 2-MeTHF can suppress the formation of Wurtz coupling byproducts, leading to higher yields of the desired product.[7]

Thermal Management and Reaction Control

The Grignard reaction is highly exothermic, and the heat generated can lead to a runaway reaction if not properly controlled.[8] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Controlled Addition: The Grignard reagent must be added slowly and sub-surface to the aldehyde solution using a dropping funnel or a syringe pump. This ensures localized heat generation is rapidly dispersed.

  • Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system (e.g., an ice-salt bath or a chiller) to maintain the internal temperature within the specified range (0–10 °C).

  • Monitoring: Continuous monitoring of the internal reaction temperature is mandatory. A rapid, unexplained temperature increase is an early indicator of a potential runaway condition.

Anhydrous Conditions and Initiation

Grignard reagents are potent bases and are readily destroyed by protic sources like water.[1][9]

  • Glassware and Reagents: All glassware must be rigorously dried (oven-dried at >120 °C) and cooled under an inert atmosphere (Nitrogen or Argon).[9] Anhydrous grade solvents and high-purity starting materials are essential.

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas to prevent atmospheric moisture and oxygen from entering the system.

  • Initiation: Large-scale Grignard reactions can sometimes have a problematic induction period. To ensure a smooth start, a small amount of a pre-formed Grignard solution can be added to the reaction mixture to initiate the process, bypassing the unpredictable initiation phase.[10]

Quenching and Work-Up Strategy

The quenching of a large volume of reactive Grignard reagent is a high-risk operation.

  • Quenching Agent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent over water or dilute acid.[11] It is acidic enough to protonate the alkoxide and hydrolyze magnesium salts but is not strongly acidic, which prevents potential acid-catalyzed dehydration of the benzyl alcohol product.[12]

  • Procedure: The reaction mixture should be transferred slowly (cannulated) into a separate, well-stirred, and cooled quenching solution. This "reverse quench" method provides better temperature control than adding the quenching solution directly to the reaction flask.

Detailed Protocol: 100-gram Scale Synthesis

This protocol details the synthesis of approximately 100 g of 1-(4-chloro-2-methoxyphenyl)ethan-1-ol.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.QuantityMolesPurity/Grade
4-Chloro-2-methoxybenzaldehyde53581-86-5170.59100.0 g0.586≥96%[13]
Methylmagnesium bromide (MeMgBr)75-16-1119.24235 mL0.7043.0 M in 2-MeTHF
2-Methyltetrahydrofuran (2-MeTHF)96-47-986.13800 mL-Anhydrous, ≥99%
Ammonium Chloride (NH₄Cl)12125-02-953.49150 g-ACS Reagent Grade
Ethyl Acetate141-78-688.111.5 L-Reagent Grade
Brine (Saturated NaCl)7647-14-558.44500 mL--
Anhydrous Magnesium Sulfate7487-88-9120.3750 g-Anhydrous Powder

Equipment:

  • 3 L, four-necked round-bottom flask (reactor)

  • Mechanical overhead stirrer with a Teflon paddle

  • 500 mL pressure-equalizing dropping funnel

  • Thermocouple thermometer probe

  • Condenser with a nitrogen/argon inlet adapter

  • Large cooling bath (ice-salt or cryocooler)

  • Large separatory funnel (2 L)

  • Rotary evaporator

Experimental Workflow

Caption: Step-by-step workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the 3 L reactor with the mechanical stirrer, dropping funnel, thermocouple, and condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried and cooled under inert gas.

  • Reagent Preparation: Charge the reactor with 4-chloro-2-methoxybenzaldehyde (100.0 g, 0.586 mol) and anhydrous 2-MeTHF (500 mL). Stir the mixture to form a clear solution.

  • Cooling: Cool the reactor contents to 0–5 °C using an external cooling bath.

  • Grignard Addition: Charge the dropping funnel with the methylmagnesium bromide solution (235 mL of 3.0 M solution, 0.704 mol, 1.2 equivalents). Add the Grignard reagent dropwise to the stirred aldehyde solution over a period of 90–120 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional hour. The reaction progress can be monitored by TLC or GC-MS to confirm the complete consumption of the starting aldehyde.

  • Quenching: In a separate large beaker or flask, prepare a quenching solution by dissolving ammonium chloride (150 g) in deionized water (800 mL). Cool this solution in an ice bath.

  • Work-up: While stirring vigorously, slowly transfer the reaction mixture from the reactor into the cold quenching solution. This should be done carefully to control the exotherm.

  • Extraction: Transfer the quenched mixture to a 2 L separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 300 mL).

  • Washing and Drying: Combine all organic layers and wash them with brine (500 mL). Dry the combined organic phase over anhydrous magnesium sulfate (50 g), stir for 20 minutes, and then filter.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or low-melting solid.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product with high purity.

Process Safety Assessment

A thorough risk assessment is mandatory before commencing this procedure.

HazardRiskMitigation Measures
Flammable Solvents (2-MeTHF, EtOAc)Fire or explosion if vapors contact an ignition source.Conduct the reaction in a certified chemical fume hood. Ensure all electrical equipment is properly grounded and spark-proof. Have a Class B/D fire extinguisher readily available.[8]
Exothermic Reaction Runaway reaction, over-pressurization of the vessel, rapid boiling of solvent, leading to fire and spills.[14]Strict adherence to slow, controlled addition of the Grignard reagent. Continuous monitoring of internal temperature. Ensure the cooling bath has sufficient capacity. Prepare a larger emergency cooling bath (e.g., dry ice/acetone). Do not fill the reactor more than 50% of its total volume.[8]
Reactive Grignard Reagent Violent reaction with water, air, or other protic sources.Maintain a strict inert atmosphere throughout the reaction. Use only anhydrous solvents and reagents. Quench unreacted Grignard reagent carefully using the reverse quench method described. Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves.[15]

Conclusion

This application note presents a robust and scalable protocol for the synthesis of 1-(4-chloro-2-methoxyphenyl)ethan-1-ol via a Grignard reaction. By carefully selecting a safer solvent like 2-MeTHF and implementing stringent controls over thermal management and quenching procedures, this synthesis can be safely and efficiently performed on a 100-gram scale, yielding a high-purity product suitable for further applications in drug discovery and development.

References

  • CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google P
  • Steiner, G., et al. (2021). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Angewandte Chemie International Edition, 60(42), 23202-23208. Available at: [Link]

  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]

  • American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary. [Link]

  • Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15, 1870-1876. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • PubChem. 4-Chloro-2-methoxybenzaldehyde. [Link]

  • Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Bull. Korean Chem. Soc., 26(12), 2035. Available at: [Link]

  • Pace, V., et al. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 163-166. Available at: [Link]

  • Sandkühler, P., et al. (2019). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Chung, W. Y. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Chemical Health & Safety, 29(2), 114-117. Available at: [Link]

  • Lari, G. M., et al. (2023). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ACS Catalysis, 13(1), 587-596. Available at: [Link]

  • Gallia Pharm. 2-MeTHF vs. THF: A Comparative Analysis for Chemical Processes. [Link]

  • PubChemLite. 4-chloro-2-methoxybenzaldehyde (C8H7ClO2). [Link]

  • Pace, V. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148, 1893-1900. Available at: [Link]

  • Bitesize Bio. (2025). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • US3523978A - Process for the purification of benzyl alcohol - Google P
  • Kaushik, M. (2024). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. YouTube. [Link]

  • Kadrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

Sources

Application

Application Note: Quantitative Analysis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Introduction: The Analytical Imperative for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a substituted aromatic alcohol of significant interest as a potential intermediate or building...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a substituted aromatic alcohol of significant interest as a potential intermediate or building block in the synthesis of pharmacologically active molecules. Its precise and accurate quantification is paramount during process development, quality control, and stability studies to ensure the safety, efficacy, and consistency of the final product. This document provides a comprehensive guide to the development and application of robust analytical methodologies for the quantification of this compound, grounded in established principles of analytical chemistry.

The structural features of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol—specifically, the chlorinated methoxy-substituted benzene ring and the secondary alcohol moiety—dictate its physicochemical properties and, consequently, the most suitable analytical strategies. The presence of a chromophore in the phenyl ring suggests utility for UV-based detection methods. The compound's polarity, conferred by the hydroxyl group, and its molecular weight make it an ideal candidate for High-Performance Liquid Chromatography (HPLC). As an orthogonal method, particularly for assessing volatile impurities, Gas Chromatography (GC) is also a viable technique.

This application note details protocols for a primary reversed-phase HPLC (RP-HPLC) method and a secondary GC method. Additionally, principles of spectroscopic analysis via UV-Vis and Nuclear Magnetic Resonance (NMR) for preliminary quantification and structural confirmation are discussed. Each protocol is designed to be a self-validating system, with an emphasis on the scientific rationale behind the chosen parameters.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis of non-volatile and thermally labile compounds like 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. A reversed-phase method is proposed, leveraging the compound's moderate polarity for effective separation on a non-polar stationary phase.

Rationale for Method Development

The selection of a C18 column is based on its widespread applicability and excellent resolving power for aromatic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of the target analyte with good peak symmetry while also separating it from potential non-polar and polar impurities. A photodiode array (PDA) or UV detector is chosen for its sensitivity to the chromophoric phenyl ring system of the analyte. The specific wavelength of 225 nm is selected to maximize the signal-to-noise ratio, corresponding to a strong absorbance band for the substituted benzene ring.

Experimental Protocol: RP-HPLC with UV Detection

Instrumentation and Conditions:

ParameterSpecification
Instrument HPLC system with gradient pump, autosampler, and PDA/UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient 0-2 min: 40% B, 2-10 min: 40-70% B, 10-12 min: 70% B, 12-12.1 min: 70-40% B, 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 15 minutes

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard ser_dil ser_dil prep_std->ser_dil Create Working Standards prep_sample Dissolve & Filter Test Sample inject Inject Sample/Standard hplc_setup Equilibrate HPLC System (Column, Mobile Phase) hplc_setup->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Std. Concentration vs. Area) integrate->calibrate quantify Quantify Sample Concentration integrate->quantify

Caption: Workflow for the HPLC analysis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

Orthogonal Method: Gas Chromatography (GC)

GC provides an excellent alternative or complementary method to HPLC, particularly for the analysis of thermally stable and volatile compounds. This method can also be used to detect and quantify volatile impurities that may not be observed by HPLC.

Rationale for Method Development

A GC method with a Flame Ionization Detector (FID) is proposed due to its robustness and wide linear range for organic compounds. A mid-polarity capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is chosen to provide good separation of the analyte from potential impurities based on boiling point and polarity differences. A temperature gradient is employed to ensure efficient elution of the analyte and any higher-boiling point impurities.

Experimental Protocol: GC with FID Detection

Instrumentation and Conditions:

ParameterSpecification
Instrument Gas chromatograph with FID detector and autosampler
Column DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Temperature Initial: 150 °C, hold for 1 min; Ramp: 15 °C/min to 250 °C, hold for 5 min
Injector Temperature 250 °C
Detector Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or isopropanol.

  • Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with the chosen solvent.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.

Workflow Diagram:

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing prep_std_gc Weigh & Dissolve Reference Standard ser_dil_gc ser_dil_gc prep_std_gc->ser_dil_gc Create Working Standards prep_sample_gc Dissolve Sample inject_gc Inject Sample/Standard gc_setup GC System Setup (Column, Temp Program) gc_setup->inject_gc separate_gc Temperature Programmed Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Area detect_gc->integrate_gc calibrate_gc Generate Calibration Curve integrate_gc->calibrate_gc quantify_gc Quantify Sample integrate_gc->quantify_gc

Caption: Workflow for the GC analysis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

Spectroscopic Analysis

Spectroscopic methods are invaluable for structural confirmation and can be adapted for quantitative purposes, particularly for in-process monitoring or preliminary analysis.

UV-Vis Spectrophotometry

Principle: Based on the absorbance of UV radiation by the chromophoric phenyl ring, this technique offers a rapid and simple method for quantification.

Protocol:

  • Determine the λmax (wavelength of maximum absorbance) by scanning a dilute solution of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol in a suitable solvent (e.g., methanol) across the UV spectrum (typically 200-400 nm).

  • Prepare a calibration curve by measuring the absorbance of a series of standard solutions at the determined λmax.

  • Measure the absorbance of the sample solution and determine the concentration using the calibration curve.

This method is most effective for pure samples, as its selectivity is limited.

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of a specific analyte proton signal to that of a certified internal standard.

Protocol:

  • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquire a 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.

  • Calculate the concentration of the analyte based on the integral values, the number of protons for each signal, and the known weights and molecular weights of the analyte and standard.

Method Validation

Any analytical method intended for routine use must be validated to ensure its performance is reliable and suitable for its intended purpose. Key validation parameters, as guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantitative determination of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. The primary RP-HPLC method offers excellent resolution and sensitivity for routine quality control, while the orthogonal GC method is well-suited for the analysis of volatile components. Spectroscopic techniques serve as valuable tools for structural confirmation and rapid quantification. The successful implementation and validation of these methods will ensure the reliable characterization of this important chemical intermediate, supporting the development of safe and effective pharmaceutical products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Grob, R. L., & Barry, E. F. (Eds.). (2004). Modern Practice of Gas Chromatography (4th ed.). John Wiley & Sons. [Link]

Method

Application Note: Strategic Utilization of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Profile As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently evaluate building blocks that offer both structural complexity and versatile functional handles. 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (CAS 1593370-55-8)[1] is a highly valuable secondary benzylic alcohol in medicinal chemistry. Its structural architecture provides three distinct advantages for drug development:

  • The Benzylic Stereocenter: Allows for the stereospecific introduction of pharmacophores.

  • The Ortho-Methoxy Group: Imparts steric hindrance that dictates conformational preferences in biological pockets, while electronically modulating the benzylic position.

  • The Para-Chloro Handle: Serves as a lipophilic bioisostere and provides an orthogonal handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

This application note details two divergent, field-proven synthetic workflows to convert this alcohol into high-value heterocyclic scaffolds: direct N-alkylation via the Mitsunobu reaction (Pathway A) and de novo thiazole synthesis via oxidation and Hantzsch cyclization (Pathway B)[2].

Mechanistic Rationale & Synthetic Strategy (E-E-A-T)

Pathway A: Direct N-Alkylation (Mitsunobu Reaction)

The synthesis of chiral N-heterocycles (e.g., pyrazoles, triazoles) directly from secondary alcohols is best achieved via the Mitsunobu reaction.

  • Causality & Reagent Choice: We utilize Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃). DIAD is preferred over DEAD due to its superior safety profile and handling characteristics. The reaction proceeds via an SN​2 mechanism, resulting in complete inversion of stereochemistry.

  • Steric Considerations: The ortho-methoxy group provides significant steric bulk. To prevent competing SN​1 pathways (which would lead to racemization) or E1 elimination (yielding a styrene derivative), the initial betaine formation and alcohol activation must be strictly temperature-controlled at -20 °C.

Pathway B: Oxidation & Hantzsch Thiazole Synthesis

2-Amino-4-arylthiazoles are privileged scaffolds, notably utilized in the design of potent Glutathione S-Transferase Omega 1 (GSTO1-1) inhibitors[2].

  • Causality & Reagent Choice: The alcohol is first oxidized to 4-chloro-2-methoxyacetophenone. For the subsequent α -bromination, standard Br2​ is avoided because the strongly electron-donating ortho-methoxy group makes the aryl ring highly susceptible to electrophilic aromatic substitution. Instead, Copper(II) bromide ( CuBr2​ ) in refluxing EtOAc/CHCl₃ is employed to selectively brominate the α -carbon via an enol-driven single-electron transfer mechanism, preserving the integrity of the aryl ring[2].

Synthetic Workflows & Visualizations

SyntheticPathways SM 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Pyrazole) SM->Mitsunobu Oxidation Oxidation (Dess-Martin Periodinane) SM->Oxidation N_Het Chiral N-Heterocycle (e.g., Pyrazole derivative) Mitsunobu->N_Het Acetophenone 4-Chloro-2-methoxyacetophenone Oxidation->Acetophenone Bromination Alpha-Bromination (CuBr2, EtOAc/CHCl3) Acetophenone->Bromination AlphaBromo Alpha-bromoacetophenone Bromination->AlphaBromo Hantzsch Hantzsch Cyclization (Thiourea, EtOH, Reflux) AlphaBromo->Hantzsch Thiazole 2-Amino-4-arylthiazole Scaffold Hantzsch->Thiazole

Divergent synthetic workflows for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

MitsunobuMechanism Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Mechanistic sequence of the Mitsunobu reaction for N-heterocycle alkylation.

Quantitative Data Summary

The following table summarizes expected outcomes based on optimized conditions for both pathways.

Synthetic PathwayTarget Intermediate / ProductReaction TypeTypical Yield (%)Enantiomeric PurityKey Reagents
Pathway A 1-(1-(4-Chloro-2-methoxyphenyl)ethyl)-1H-pyrazoleMitsunobu ( SN​2 )75–85%>98% ee (Inversion)PPh₃, DIAD, THF
Pathway B (Step 1) 4-Chloro-2-methoxyacetophenoneOxidation90–95%N/A (Achiral)DMP, DCM
Pathway B (Step 2) 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone α -Bromination80–88%N/ACuBr₂, EtOAc/CHCl₃
Pathway B (Step 3) 4-(4-Chloro-2-methoxyphenyl)thiazol-2-amineHantzsch Cyclization70–80%N/AThiourea, EtOH

Validated Experimental Protocols

Protocol A: Synthesis of 1-(1-(4-Chloro-2-methoxyphenyl)ethyl)-1H-pyrazole via Mitsunobu Reaction

This protocol is designed as a self-validating system to ensure stereochemical integrity and ease of purification.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (1.0 eq, 5.0 mmol)[1], pyrazole (1.2 eq, 6.0 mmol), and triphenylphosphine (1.3 eq, 6.5 mmol).

  • Solvation: Dissolve the mixture in anhydrous THF (25 mL). Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath. Rationale: Strict temperature control prevents the ortho-methoxy group from facilitating an SN​1 racemization pathway.

  • Activation: Add DIAD (1.3 eq, 6.5 mmol) dropwise over 15 minutes. The solution will turn pale yellow.

  • Reaction: Allow the mixture to stir at -20 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.

  • Validation (TLC): Check reaction progress via TLC (Hexanes/EtOAc 3:1). The starting alcohol stains bright yellow/brown with KMnO₄, whereas the product is KMnO₄-inactive but strongly UV-active.

  • Workup & Purification: Concentrate the mixture in vacuo. To precipitate the triphenylphosphine oxide ( OPPh3​ ) byproduct, suspend the crude residue in cold diethyl ether/hexanes (1:2, 30 mL), stir for 30 minutes at 0 °C, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Synthesis of 4-(4-Chloro-2-methoxyphenyl)thiazol-2-amine

Step 1: Oxidation to 4-Chloro-2-methoxyacetophenone

  • Dissolve 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (10.0 mmol) in anhydrous DCM (40 mL).

  • Add Dess-Martin Periodinane (DMP, 1.1 eq) portion-wise at 0 °C. Stir for 2 hours at room temperature.

  • Quench with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate.

Step 2: Selective α -Bromination

  • Dissolve the crude acetophenone in a 1:1 mixture of EtOAc and CHCl₃ (50 mL).

  • Add Copper(II) bromide ( CuBr2​ , 2.0 eq)[2]. Rationale: CuBr2​ prevents electrophilic bromination of the highly activated methoxy-aryl ring, ensuring exclusive α -bromination.

  • Reflux the mixture for 4 hours. The green CuBr2​ will reduce to white CuBr precipitate as the reaction proceeds, acting as a visual self-validation of reaction progress.

  • Filter the hot mixture through Celite, wash with EtOAc, and concentrate to yield the α -bromoacetophenone.

Step 3: Hantzsch Thiazole Cyclization

  • Dissolve the crude α -bromoacetophenone in absolute ethanol (30 mL).

  • Add thiourea (1.5 eq) and reflux for 3 hours[2].

  • Self-Validating Workup: Concentrate the solvent. Dissolve the residue in 1M HCl (30 mL) and wash with diethyl ether (2 x 20 mL) to remove unreacted starting materials and non-basic impurities.

  • Basify the aqueous layer to pH 10 using 2M NaOH. The target 2-amino-4-arylthiazole will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

References

  • Sigma-Aldrich Product Catalog.1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (CAS 1593370-55-8). Sigma-Aldrich.
  • Journal of Medicinal Chemistry.Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. American Chemical Society (ACS), 2019.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol synthesis

Welcome to the technical support guide for the synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical g...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance. We will explore the common synthetic routes, address frequently encountered challenges, and offer robust, field-proven protocols to optimize your experimental outcomes.

Introduction: Strategic Approaches to Synthesis

The target molecule, 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, is a secondary alcohol. Its synthesis is typically approached via one of two primary, highly reliable methods:

  • The Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a methyl Grignard reagent to 4-chloro-2-methoxybenzaldehyde. It offers a direct route to the carbon skeleton.[1][2][3]

  • Reduction of a Ketone: This method involves the reduction of the corresponding ketone, 4'-chloro-2'-methoxyacetophenone, using a hydride-based reducing agent like sodium borohydride (NaBH₄).[4][5]

Each pathway has distinct advantages and requires specific experimental considerations. This guide will provide the necessary details to help you select and execute the optimal strategy for your research needs.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route—Grignard or ketone reduction—is better?

A: The "better" route depends on your specific laboratory constraints, available starting materials, and desired scale.

  • Grignard Reaction: This is an excellent choice for building the carbon skeleton from the ground up. However, it is highly sensitive to moisture and requires strictly anhydrous conditions and an inert atmosphere, which can be procedurally demanding.[6][7]

  • Ketone Reduction: This route is often more straightforward and tolerant of trace amounts of moisture. The starting ketone, 4'-chloro-2'-methoxyacetophenone, is commercially available, and the reducing agent, sodium borohydride, is relatively inexpensive, safe, and easy to handle.[4][8] For general laboratory-scale synthesis, the reduction pathway is frequently preferred for its simplicity and robustness.

Q2: For the Grignard reaction, why are anhydrous conditions so critical?

A: Grignard reagents (organomagnesium halides) are extremely strong bases and potent nucleophiles.[1][6] They will react readily with any protic source, especially water, in an acid-base reaction that is much faster than the desired addition to the carbonyl. This "quenching" reaction consumes the Grignard reagent and reduces the yield of the desired alcohol. All glassware must be oven- or flame-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[7][9]

Q3: My Grignard reaction won't start. What can I do to initiate it?

A: This is a very common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[7][9] Here are several activation techniques:

  • Mechanical Activation: Crush the magnesium turnings in a mortar and pestle just before use or stir them vigorously in the flask without a solvent to break the oxide layer.

  • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface to expose fresh metal. You will see the characteristic purple or brown color of iodine disappear as the reaction initiates.[6][10]

  • Entrainment: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethene gas and magnesium bromide, activating the surface.[9][10]

Q4: What is the best reducing agent for converting 4'-chloro-2'-methoxyacetophenone to the alcohol?

A: Sodium borohydride (NaBH₄) is the ideal choice for this transformation.[4] It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to alcohols but will not typically reduce other functional groups like esters or amides.[8][11] It is stable in protic solvents like methanol and ethanol, making the reaction setup and workup simple and safe compared to more powerful and pyrophoric reagents like lithium aluminum hydride (LiAlH₄).

Q5: How can I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Using an appropriate solvent system (e.g., a hexane/ethyl acetate mixture), you can visualize the consumption of the starting material (ketone or aldehyde) and the appearance of the more polar alcohol product. The alcohol will have a lower Rf value (it will travel less distance up the plate) than the corresponding carbonyl compound.

Q6: What is the most effective method for purifying the final product?

A: Silica gel column chromatography is the standard and most effective method for purifying 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. This technique separates the desired alcohol from any unreacted starting material or nonpolar byproducts (like those from a Grignard reaction). A gradient of ethyl acetate in hexane is typically used as the eluent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield (Grignard Route) 1. Wet glassware or solvents quenching the reagent.[9] 2. Magnesium turnings are not activated.[6][7] 3. Impure alkyl halide or aldehyde.1. Ensure all glassware is rigorously oven-dried and assembled under an inert atmosphere. Use anhydrous grade solvents. 2. Use a chemical or mechanical activation method (e.g., add an iodine crystal).[10] 3. Purify starting materials via distillation if their purity is questionable.
Incomplete Reaction (Ketone Reduction) 1. Insufficient reducing agent. 2. Low reaction temperature or short reaction time. 3. Deactivated reducing agent due to improper storage.1. Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents). 2. Allow the reaction to stir at room temperature for a longer period (monitor by TLC). 3. Use a fresh, properly stored bottle of NaBH₄.
Formation of a White Precipitate During Grignard Workup This is normal; it is the magnesium alkoxide salt before acidification.The precipitate should dissolve upon the addition of a mild acid quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]
Oppenauer Oxidation Byproduct (Ketone) in Grignard Product The magnesium alkoxide product can be oxidized back to the ketone by any excess aldehyde starting material. This is a known side reaction.[12][13]1. Ensure slow, controlled addition of the aldehyde to the Grignard reagent to avoid a large excess of aldehyde at any point. 2. Use a slight excess of the Grignard reagent to ensure all the aldehyde is consumed.
Difficulty with Final Purification 1. Product streaking on the TLC plate. 2. Byproducts have similar polarity to the desired alcohol.1. Add a small amount of triethylamine or acetic acid to the chromatography solvent system to improve peak shape. 2. Try a different solvent system for column chromatography or consider purification by recrystallization if the product is a solid.

Visualized Workflows and Mechanisms

General Synthesis Workflow

G cluster_0 Route A: Grignard Reaction cluster_1 Route B: Ketone Reduction A1 4-Chloro-2-methoxybenzaldehyde + Methylmagnesium Bromide A2 Reaction in Anhydrous THF A1->A2 A3 Quench with aq. NH4Cl A2->A3 P Crude 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol A3->P Crude Product B1 4'-Chloro-2'-methoxyacetophenone B2 Reduction with NaBH4 in Methanol B1->B2 B3 Aqueous Workup B2->B3 B3->P Crude Product Q Silica Gel Column Chromatography P->Q Purification F Pure Product Q->F

Caption: Overall workflow for the synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

Mechanism: Grignard Reaction

G aldehyde 4-Chloro-2-methoxybenzaldehyde (Aldehyde) intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate Step 1: Addition carbonyl_C C grignard CH₃-MgBr (Grignard Reagent) methyl_C CH₃ product 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol intermediate->product Step 2: Protonation (Workup with H⁺) carbonyl_O O carbonyl_C->carbonyl_O π-bond breaks methyl_C->carbonyl_C  Nucleophilic Attack mgbr ⁺MgBr alkoxide_O O⁻

Caption: Mechanism of nucleophilic addition of a Grignard reagent to an aldehyde.

Mechanism: Ketone Reduction with NaBH₄

G ketone 4'-Chloro-2'-methoxyacetophenone (Ketone) intermediate Alkoxide Intermediate ketone->intermediate Step 1: Nucleophilic Addition carbonyl_C C nabh4 NaBH₄ (Source of H⁻) hydride H⁻ product 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol intermediate->product Step 2: Protonation (from Solvent, e.g., CH₃OH) carbonyl_O O carbonyl_C->carbonyl_O π-bond breaks hydride->carbonyl_C  Hydride Attack alkoxide_O O⁻

Caption: Mechanism of ketone reduction by sodium borohydride.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of 4'-Chloro-2'-methoxyacetophenone

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4'-chloro-2'-methoxyacetophenone (1.0 eq).

  • Dissolution: Add methanol (approx. 5 mL per gram of ketone) to the flask and stir until the ketone has completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Be cautious, as hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion by TLC.

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by silica gel column chromatography.

Protocol 2: Synthesis via Grignard Reaction

Note: This protocol requires strict anhydrous and inert atmosphere techniques.

  • Glassware Preparation: Thoroughly dry all glassware (three-neck flask, reflux condenser, dropping funnel) in an oven at >120 °C for several hours and assemble hot under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) and a small iodine crystal into the reaction flask. Gently warm the flask with a heat gun under vacuum (if possible) and then backfill with inert gas. The disappearance of the iodine color indicates activation.[6][10]

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium. In the dropping funnel, prepare a solution of methyl bromide or methyl iodide (1.1 eq) in anhydrous THF. Add a small portion of this solution to the magnesium. An exothermic reaction should begin. Once initiated, add the remainder of the methyl halide solution dropwise at a rate that maintains a gentle reflux.[7]

  • Aldehyde Addition: After the Grignard reagent has formed (typically a cloudy grey solution), cool the flask to 0 °C in an ice bath. Add a solution of 4-chloro-2-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise via the addition funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and quench by slowly adding saturated aqueous ammonium chloride solution.[6][12]

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. PubChem. Retrieved from [Link]

  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Sahin, E., et al. (2019). Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. Preparative Biochemistry & Biotechnology, 49(9), 897-904. Retrieved from [Link]

  • Nitto Kasei Co., Ltd. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. Retrieved from [Link]

  • Sani, U., et al. (2022). Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. Scientific Reports, 12(1), 1938. Retrieved from [Link]

  • Papa, R., & Tassinari, P. (1993). A process for the purification of 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethanol. Google Patents.
  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]

  • Defense Technical Information Center. (1994). Super Hydrides. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Yang, N. C., et al. (1966). Photoreduction of acetophenone and substituted acetophenones. Journal of the American Chemical Society, 88(21), 5369-5370. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Why can borohydride reduce aldehydes and ketones but not carboxylic acids and esters?. Retrieved from [Link]

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Mączka, W., et al. (2016). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. Molecules, 21(11), 1540. Retrieved from [Link]

  • Catalyst University. (2018, January 22). Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. Retrieved from [Link]

  • Sahin, E., et al. (2019). Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. Preparative Biochemistry & Biotechnology, 49(9), 897-904. Retrieved from [Link]

  • Azarpira, H., et al. (2024). 4-Chloro-2-methylphenoxyacetic acid decomposition by production of reduction species in Sulfite excitation through photolysis. ResearchGate. Retrieved from [Link]

  • Ananthakrishna Nadig, P., & Mayanna, S. M. (2006). Kinetics of elimination reactions of 1-chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile. Indian Journal of Chemistry - Section B, 45(12), 2751-2753. Retrieved from [Link]

  • Wigfield, D. C., & Gowland, F. W. (1977). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 55(20), 3616-3619. Retrieved from [Link]

  • Bjornson, A., & Hansen, T. (1993). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. Google Patents.
  • Oshima, K., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal, 11(10), 1546-1550. Retrieved from [Link]

  • Wang, Y., et al. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Molecules, 28(23), 7856. Retrieved from [Link]

  • Jasperse, C. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Erol, K., et al. (2010). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. Applied Biochemistry and Biotechnology, 162(5), 1362-1371. Retrieved from [Link]

  • Clark, J. (2023, January 22). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Boddien, A., et al. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Catalysis Science & Technology, 12(7), 2217-2223. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Retrieved from [Link]

  • The Synthetic Inspector. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • ScienceMadness.org. (2016, February 18). Grignard successes and failures. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction

The synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a common transformation in organic synthesis. The two primary routes to this secondary alcohol are the reduction of the corresponding ketone, 1-(4-Chloro-2-methoxyphenyl)ethan-1-one, and the Grignard reaction between 4-chloro-2-methoxybenzaldehyde and a methylmagnesium halide. Both methods, while effective, present unique challenges that can lead to diminished yields. This guide will provide a comprehensive overview of how to identify and overcome these obstacles.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered during the synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol:

Q1: My reduction of 1-(4-Chloro-2-methoxyphenyl)ethan-1-one with sodium borohydride is sluggish and gives a low yield. What are the likely causes?

A low yield in a sodium borohydride reduction can stem from several factors. Firstly, the quality of the sodium borohydride is crucial; it can decompose over time if not stored properly. Secondly, the choice of solvent can significantly impact the reaction rate. While sodium borohydride is effective in protic solvents like methanol or ethanol, its stability can be compromised over long reaction times.[1] Lastly, steric hindrance around the carbonyl group can slow down the reaction.[1]

Q2: I'm observing multiple spots on my TLC plate after the reduction reaction. What are these byproducts?

The formation of byproducts is a common issue. In the case of reducing substituted acetophenones, incomplete reduction will leave starting material in your crude product. If your starting material is an α,β-unsaturated ketone, you might also see byproducts from 1,4-reduction.[1]

Q3: My Grignard reaction to synthesize 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is not initiating. What should I do?

Failure to initiate is a frequent problem in Grignard reactions and is almost always due to the presence of trace amounts of water or an oxide layer on the magnesium turnings.[2] Ensure all glassware is rigorously flame-dried under an inert atmosphere, and that all solvents and reagents are anhydrous.[2] The magnesium surface can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]

Q4: After my Grignard reaction, I have a significant amount of unreacted starting aldehyde and the formation of a biphenyl-type byproduct. What is happening?

This points to several potential issues. A low concentration of active Grignard reagent, due to degradation or reaction with moisture, will lead to incomplete conversion of the aldehyde. The formation of a biphenyl byproduct is indicative of a Wurtz coupling reaction, where the Grignard reagent reacts with the aryl halide starting material.

Troubleshooting Guide

This section provides a more detailed approach to diagnosing and solving common problems encountered during the synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

Scenario 1: Low Yield in the Reduction of 1-(4-Chloro-2-methoxyphenyl)ethan-1-one
Symptom Potential Cause Recommended Solution
Reaction is slow or incomplete (TLC shows significant starting material). 1. Decomposed NaBH₄: The reducing agent has lost its activity. 2. Inappropriate Solvent: The solvent is not ideal for the reaction. 3. Steric Hindrance: The bulky substituents on the ketone are slowing the reaction.[1]1. Use a fresh bottle of sodium borohydride. 2. While methanol or ethanol are standard, consider a mixed solvent system or a different alcohol. Ensure the solvent is pure.[1] 3. Increase the reaction time or slightly warm the reaction mixture. For highly hindered ketones, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) might be necessary, but this requires strict anhydrous conditions.[1]
Multiple spots on TLC, indicating byproducts. 1. Incomplete Reaction: Starting material remains. 2. Over-reduction (if other reducible functional groups are present). 1. Increase the equivalents of NaBH₄ (typically 1.5-2.0 equivalents are used to ensure completion).[1] Monitor the reaction closely by TLC. 2. Sodium borohydride is a mild reducing agent and generally does not reduce esters, carboxylic acids, or amides.[3] If these groups are present and reduction is observed, it may indicate a contaminated reducing agent.
Product loss during workup. 1. Incomplete Quenching: Excess NaBH₄ remains. 2. Incomplete Extraction: The product has some water solubility.1. Carefully quench the reaction with a dilute acid (e.g., 1 M HCl) at 0 °C to neutralize excess borohydride.[1] 2. Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.
Scenario 2: Low Yield in the Grignard Synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol
Symptom Potential Cause Recommended Solution
Reaction fails to initiate. 1. Presence of Moisture: Water quenches the Grignard reagent as it forms.[4] 2. Inactive Magnesium Surface: An oxide layer prevents the reaction.[2][4]1. Flame-dry all glassware under vacuum or in a stream of inert gas (argon or nitrogen). Use anhydrous solvents.[2] 2. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings in a dry mortar and pestle to expose a fresh surface.[2][5]
Low yield of the desired alcohol with recovery of starting aldehyde. 1. Inaccurate Grignard Reagent Concentration: The stoichiometry is incorrect. 2. Side Reactions: Competing reactions are consuming the Grignard reagent.1. Titrate the Grignard reagent just before use to determine its exact concentration. 2. Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over other pathways.
Formation of a biphenyl byproduct. Wurtz Coupling: The Grignard reagent reacts with the starting aryl halide.This side reaction is more common when forming the Grignard reagent. Ensure the halide is added slowly to the magnesium suspension to maintain a low concentration of the halide.
Product loss during workup. 1. Improper Quenching: Using a strong acid can lead to elimination byproducts. 2. Incomplete Extraction. 1. Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[2] 2. Perform multiple extractions with an appropriate organic solvent like diethyl ether or ethyl acetate.

Experimental Protocols

Protocol 1: Reduction of 1-(4-Chloro-2-methoxyphenyl)ethan-1-one with Sodium Borohydride

This protocol describes a standard procedure for the reduction of a ketone to a secondary alcohol.

Materials:

  • 1-(4-Chloro-2-methoxyphenyl)ethan-1-one[6]

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(4-Chloro-2-methoxyphenyl)ethan-1-one (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Be aware that hydrogen gas may be evolved.[1]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by adding 1 M HCl until the gas evolution ceases and the solution is neutral.[1]

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

  • Purify the crude product by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Grignard Synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

This protocol outlines the synthesis of a secondary alcohol via the addition of a Grignard reagent to an aldehyde.

Materials:

  • Magnesium turnings

  • Iodine (crystal) or 1,2-dibromoethane

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-Chloro-2-methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Add a portion of anhydrous diethyl ether or THF.

    • In the dropping funnel, prepare a solution of methyl iodide or bromide (1.1 eq) in the anhydrous solvent.

    • Add a small amount of the halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color. Gentle warming with a heat gun may be necessary.[2]

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-Chloro-2-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[7]

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.[2][7]

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[7]

    • Filter off the drying agent and evaporate the solvent to yield the crude 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

    • Purify the product by vacuum distillation or column chromatography.[7]

Visualizing the Process

Workflow for Troubleshooting Low Yield in Ketone Reduction

G start Low Yield in Ketone Reduction check_reagent Check NaBH4 Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Optimize Workup start->check_workup sub_reagent1 Use fresh NaBH4 check_reagent->sub_reagent1 sub_reagent2 Increase Equivalents (1.5-2.0x) check_reagent->sub_reagent2 sub_conditions1 Ensure Pure & Appropriate Solvent check_conditions->sub_conditions1 sub_conditions2 Increase Reaction Time/Temperature check_conditions->sub_conditions2 sub_conditions3 Monitor by TLC check_conditions->sub_conditions3 sub_workup1 Ensure Complete Quenching (1M HCl at 0°C) check_workup->sub_workup1 sub_workup2 Perform Multiple Extractions check_workup->sub_workup2 end Improved Yield sub_reagent1->end sub_reagent2->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_workup1->end sub_workup2->end

Caption: A decision tree for troubleshooting low product yield in ketone reduction.

Synthetic Pathways to 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

G cluster_0 Reduction Pathway cluster_1 Grignard Pathway start_ketone 1-(4-Chloro-2-methoxyphenyl)ethan-1-one product 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol start_ketone->product NaBH4, MeOH start_aldehyde 4-Chloro-2-methoxybenzaldehyde product2 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol start_aldehyde->product2 1. Anhydrous Ether/THF 2. H3O+ workup grignard CH3MgBr or CH3MgI grignard->product2 1. Anhydrous Ether/THF 2. H3O+ workup

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(4-chloro-2-methoxyphenyl)ethan-1-ol. The following tro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(4-chloro-2-methoxyphenyl)ethan-1-ol. The following troubleshooting FAQs and protocols are designed to address common issues and provide robust solutions based on established chemical principles.

Introduction to Potential Impurities

Understanding the origin of impurities is critical for developing an effective purification strategy. The synthesis of 1-(4-chloro-2-methoxyphenyl)ethan-1-ol, typically via Grignard reaction with 4-chloro-2-methoxyacetophenone or reduction of the same, can lead to several byproducts. The nature and quantity of these impurities depend on reaction conditions, reagent purity, and work-up procedures.[1]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 1-(4-chloro-2-methoxyphenyl)ethanone is a common impurity.[2]

  • Over-reduction/Side-reaction Products: Depending on the synthetic route, byproducts such as 2-(4-chloro-2-methoxyphenyl)ethan-1-ol may form.[3]

  • Solvent and Reagent Adducts: Impurities can arise from reactions with solvents or residual reagents.

  • Isomeric Impurities: Positional isomers like 1-(4-chloro-3-methoxyphenyl)ethanol can be present, originating from impurities in the starting materials.[4][5]

A logical workflow for purification is essential. Below is a diagram illustrating the general approach to purifying the target compound.

Caption: A general workflow for the purification of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

Troubleshooting Common Purification Issues (FAQs)

Q1: My crude product is an oil and won't crystallize. How can I purify it?

A1: "Oiling out" is a common issue when the melting point of the compound is low or when significant impurities are present, depressing the melting point.[6]

  • Initial Step: First, attempt to induce crystallization. This can sometimes be achieved by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.[7]

  • Solvent System Adjustment: If seeding fails, the solvent system may be inappropriate. If you are using a single solvent, try adding a co-solvent in which your compound is less soluble (an "anti-solvent"). For a polar compound like an aryl alcohol, a common solvent pair is a polar solvent (like ethanol or acetone) paired with a non-polar one (like hexane).[7] Add the anti-solvent dropwise to the warm, dissolved sample until turbidity persists, then add a few drops of the primary solvent to redissolve, and allow it to cool slowly.[8]

  • Chromatographic Approach: If recrystallization proves ineffective, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.[9][10] For a moderately polar compound like 1-(4-chloro-2-methoxyphenyl)ethan-1-ol, normal-phase chromatography on silica gel is typically effective.

Q2: After recrystallization, my product purity is still low. What should I do next?

A2: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your target compound.

  • Second Recrystallization: A second recrystallization using a different solvent system can sometimes improve purity.[11] However, be aware that each recrystallization step will result in some loss of the desired product.[11]

  • Column Chromatography: This is often the most effective method for removing persistent impurities. By carefully selecting the mobile phase (eluent), you can achieve a high degree of separation.[10][12] Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[10]

Q3: I am performing column chromatography, but the separation between my product and an impurity is poor. How can I improve the resolution?

A3: Poor resolution in column chromatography can be addressed by several strategies:

  • Optimize the Mobile Phase: The polarity of the eluent is crucial.[10] If your compounds are eluting too quickly (high Rf values on TLC), decrease the polarity of the mobile phase. Conversely, if they are sticking to the column, increase the polarity. For aryl alcohols, a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate is a good starting point. Running a solvent gradient (gradually increasing the polarity of the mobile phase during elution) can also significantly improve separation.[12]

  • Stationary Phase Selection: While silica gel is the most common stationary phase for normal-phase chromatography, other options exist for polar compounds.[9] For particularly polar compounds that are difficult to separate, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (like amine-bonded silica) and a polar mobile phase can be effective.[12][13][14]

  • Column Parameters: Using a longer and narrower column can increase the number of theoretical plates and improve separation. Additionally, ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent.[12]

The relationship between solvent polarity and compound elution is a fundamental concept in chromatography. The following diagram illustrates this relationship.

Caption: Principles of compound separation in normal-phase column chromatography.

Step-by-Step Purification Protocols

Protocol 1: Recrystallization

This protocol is suitable for purifying solid crude product where impurities have different solubility profiles.[8][11][15]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7] Common choices for aryl alcohols include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the solid.[6][15]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.[8][15]

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all residual solvent.[7]

Table 1: Recommended Solvents for Recrystallization

Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
IsopropanolPolar82.6Good single solvent for moderately polar compounds.
Ethanol/WaterPolarVariesA polar solvent pair; dissolve in hot ethanol and add hot water dropwise until cloudy.
Ethyl Acetate/HexaneMid-PolarityVariesA versatile solvent pair for a range of polarities.
TolueneNon-Polar111Can be effective if other solvents fail.
Protocol 2: Flash Column Chromatography

This is a rapid and efficient method for purifying both liquid and solid samples.[12]

  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively strong solvent (e.g., dichloromethane or ethyl acetate).[12] Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.[12]

  • Elution: Begin elution with the determined mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.[12]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(4-chloro-2-methoxyphenyl)ethan-1-ol.[12]

Table 2: Typical Flash Chromatography Conditions

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Starting Point) 10-30% Ethyl Acetate in Hexane
Sample Loading Dry loading is often preferred for better resolution.
Detection UV visualization (if applicable) and/or TLC analysis of fractions.

By following these troubleshooting guidelines and detailed protocols, researchers can effectively address the common challenges associated with the purification of 1-(4-chloro-2-methoxyphenyl)ethan-1-ol, leading to a final product of high purity suitable for subsequent applications.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Recrystallization. (n.d.). [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • University of York. Single-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Recrystallization.pdf. (n.d.). [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). [Link]

  • Save My Exams. (2025, January 19). Techniques (OCR A Level Chemistry A): Revision Note. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. [Link]

  • Google Patents. EP0409689A2 - A process for the purification of 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethanol.
  • MilliporeSigma. 1-(4-Chloro-3-methoxyphenyl)ethanol. [Link]

  • Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link]

  • PubChemLite. 2-(4-chloro-2-methoxyphenyl)ethan-1-ol. [Link]

  • Molbase. 2-CHLORO-1-(4-METHOXYPHENYL)ETHAN-1-ONE | CAS 2196-99-8. [Link]

  • Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol During Experimental Workup

This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability issues with 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol during experimental workup. As a Senior A...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability issues with 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol during experimental workup. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested solutions to ensure the integrity of your compound.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My NMR analysis shows impurities after workup, suggesting my target compound, 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, is decomposing. What is the most likely cause?

A1: The primary cause of decomposition for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, a secondary benzylic alcohol, is exposure to acidic conditions. The structure of your compound contains an ortho-methoxy group, which is a strong electron-donating group. This group stabilizes the formation of a benzylic carbocation intermediate through resonance, making the alcohol highly susceptible to acid-catalyzed dehydration.[1] Even trace amounts of acid can initiate this decomposition pathway, leading to the formation of styrene derivatives and other byproducts.

Q2: What are the expected decomposition products I should be looking for?

A2: The major decomposition product is typically the corresponding styrene, 1-chloro-3-methoxy-2-vinylbenzene, formed via dehydration. Other potential byproducts can arise from rearrangement of the carbocation intermediate or reaction with nucleophiles present in the reaction mixture. Oxidation of the secondary alcohol to the corresponding ketone, 1-(4-chloro-2-methoxyphenyl)ethan-1-one, is also a possibility, especially if oxidizing agents are present or if the workup is not performed under an inert atmosphere.[2]

Troubleshooting Guide: Preventing Decomposition

This section provides a systematic approach to troubleshooting and preventing the degradation of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol during the workup process.

Issue 1: Decomposition during acidic quench or extraction.
  • Causality: The presence of the electron-donating ortho-methoxy group significantly enhances the rate of acid-catalyzed dehydration.[3] The benzylic carbocation formed upon protonation of the hydroxyl group is resonance-stabilized, facilitating the elimination of water.

  • Solution: Avoid strong acids during the workup. If an acidic wash is necessary to remove basic impurities, use a very dilute and weak acid, and minimize the contact time. Immediately neutralize with a mild base.

  • Preventative Protocol:

    • Upon completion of your reaction, cool the reaction mixture to 0 °C.

    • Instead of a strong acid quench, use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7).[4][5] Add the quenching solution slowly with vigorous stirring.

    • Proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine to remove excess water.

Issue 2: The compound appears to be degrading on silica gel during column chromatography.
  • Causality: Standard silica gel is slightly acidic and can catalyze the dehydration of sensitive alcohols like your target compound. The prolonged contact time during chromatography exacerbates this issue.

  • Solution: Neutralize the silica gel before use or employ an alternative stationary phase.

  • Preventative Protocol:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in your desired eluent system. Add a small amount of a volatile base, such as triethylamine (~1% v/v), to the slurry and mix thoroughly. Pack the column with this neutralized silica.

    • Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase for your purification.

    • Rapid Purification: Optimize your solvent system to allow for quick elution of your compound, minimizing its residence time on the column.

Issue 3: The final product is an oil and won't crystallize, suggesting impurities.
  • Causality: The presence of even small amounts of decomposition products or residual solvents can inhibit crystallization.[4]

  • Solution: Ensure complete removal of acidic residues and solvents, and consider further purification if necessary.

  • Troubleshooting Steps:

    • Thorough Neutralization: During the workup, ensure the organic layer is washed to a neutral pH. Use pH paper to check the aqueous layer after the final wash.

    • Complete Solvent Removal: After concentrating the organic phase, place the crude product under high vacuum for an extended period to remove all residual solvents.

    • Re-purification: If impurities are still suspected, re-purify the material using the neutralized column chromatography technique described above.

    • Crystallization Techniques: Attempt crystallization from a different solvent system. Seeding with a small crystal of pure product, if available, can also induce crystallization.[4]

Visualizing the Problem: Decomposition Pathway and Recommended Workup

To better understand the chemical transformations at play, the following diagrams illustrate the acid-catalyzed decomposition of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol and the recommended preventative workup workflow.

DecompositionPathway cluster_0 Acid-Catalyzed Decomposition Alcohol 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Carbocation Benzylic Carbocation (Resonance Stabilized) Protonated_Alcohol->Carbocation - H2O Styrene 1-Chloro-3-methoxy-2-vinylbenzene (Decomposition Product) Carbocation->Styrene - H+

Caption: Acid-catalyzed dehydration of the target alcohol.

RecommendedWorkup cluster_1 Recommended Workup Workflow Start Reaction Mixture Quench Quench with Saturated NaHCO3 (aq) at 0 °C Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Neutralized Silica Gel Chromatography Concentrate->Purify Final_Product Pure 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol Purify->Final_Product

Caption: Recommended workup to prevent decomposition.

Quantitative Data Summary

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Key Properties
Target 1-(4-Chloro-2-methoxyphenyl)ethan-1-olC₉H₁₁ClO₂186.64Secondary benzylic alcohol, sensitive to acid.
Decomposition Product 1-Chloro-3-methoxy-2-vinylbenzeneC₉H₉ClO168.62Styrene derivative, common impurity.
Oxidation Product 1-(4-Chloro-2-methoxyphenyl)ethan-1-oneC₉H₉ClO₂184.62Ketone, potential byproduct.[6]

References

  • G. A. Olah, M. B. Comisarow, C. A. Cupas, and C. U. Pittman, Jr., J. Am. Chem. Soc., 1965, 87, 2997-3003.
  • W. C. Still, M. Kahn, and A. Mitra, J. Org. Chem., 1978, 43, 2923-2925.
  • D. D. Perrin and W. L. F. Armarego, Purification of Laboratory Chemicals, 3rd ed., Pergamon Press, Oxford, 1988.
  • L. F. Fieser and M. Fieser, Reagents for Organic Synthesis, Vol. 1, John Wiley & Sons, New York, 1967, p. 1047.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • P. Y. Bruice, Organic Chemistry, 8th ed., Pearson, 2016.

Sources

Troubleshooting

Column chromatography conditions for purifying 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in optimizing the purification of 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in optimizing the purification of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol via normal-phase silica gel column chromatography.

Rather than just providing a list of steps, this guide delves into the causality behind chromatographic behavior, ensuring your purification protocols are robust, repeatable, and self-validating.

Compound Profile & Chromatographic Parameters

Understanding the physicochemical properties of your target molecule is the first step in designing a successful separation strategy. 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a secondary benzylic alcohol. Its chromatographic behavior is dictated by the strong hydrogen-bond donating capability of its hydroxyl group, modulated by the steric and electronic effects of the ortho-methoxy and para-chloro substituents.

ParameterValue / Description
Target Compound 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol
CAS Number 1593370-55-8
Molecular Weight 186.64 g/mol
Stationary Phase Silica Gel (230-400 mesh, 40-63 µm)
Optimal Mobile Phase Hexanes : Ethyl Acetate (80:20 to 70:30 v/v)
Target Retention Factor ( Rf​ ) 0.25 – 0.35
Detection Methods UV (254 nm) / Potassium Permanganate ( KMnO4​ ) stain

Standard Operating Procedure (SOP): Self-Validating Workflow

To ensure high mass recovery and purity, follow this optimized, step-by-step methodology.

Step 1: Stationary Phase Preparation (Slurry Packing)

  • Action: Weigh out silica gel at a 50:1 ratio (silica mass to crude sample mass). Suspend the silica in 100% Hexanes to create a uniform slurry. Pour the slurry into the column in a single, smooth motion.

  • Causality: Slurry packing prevents the entrapment of air bubbles within the silica bed. Air pockets disrupt the uniform flow of the mobile phase, leading to channeling and distorted elution bands[1].

Step 2: Sample Loading (Dry Loading)

  • Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (2–3 times the crude mass) to the flask. Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the flat surface of the packed column bed.

  • Causality: The target compound contains both polar (hydroxyl) and lipophilic (chloro-aromatic) moieties, often causing poor solubility in pure hexanes. Attempting a liquid load in a stronger solvent like DCM will drag the compound down the column prematurely, causing severe band broadening. Dry loading bypasses this solubility issue, ensuring a narrow, concentrated starting band.

Step 3: Isocratic Elution & Fraction Collection

  • Action: Begin elution using an isocratic solvent system of 80:20 Hexanes:Ethyl Acetate. Collect fractions in uniform volumes (e.g., 15 mL for a 50 g silica column).

  • Causality: A shallower gradient maintains a consistent mobile phase velocity and prevents the sudden displacement of the target compound, maximizing the resolution ( ΔRf​ ) between the alcohol and less polar impurities.

Step 4: Validation via TLC Analysis

  • Action: Spot every third fraction on a TLC plate. Visualize first under a UV lamp (254 nm), then dip the plate in a KMnO4​ stain and gently heat.

  • Causality: This is a self-validating detection system. The aromatic ring ensures UV activity, while the secondary alcohol is readily oxidized by KMnO4​ , appearing as a bright yellow spot against a purple background. This dual-confirmation prevents the misidentification of non-hydroxyl impurities.

Visual Purification Workflow

ChromatographyWorkflow Start Crude Mixture 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol TLC TLC Optimization Target Rf = 0.25 - 0.35 Start->TLC Load Dry Loading onto Silica (Prevents Band Broadening) TLC->Load Elute Isocratic Elution (80:20 Hexanes:EtOAc) Load->Elute Check TLC Analysis of Fractions UV 254 nm & KMnO4 Stain Elute->Check Decision Target Compound Isolated? Check->Decision Pool Pool & Concentrate Pure Fractions Decision->Pool Yes Troubleshoot Troubleshoot (See FAQ Section) Decision->Troubleshoot No / Co-elution

Workflow for the normal-phase purification of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

Troubleshooting Guides & FAQs

Q1: Why is my target alcohol streaking down the column, resulting in diluted fractions and poor recovery? A: Causality: Secondary benzylic alcohols possess a highly polar hydroxyl group that strongly hydrogen-bonds with the acidic silanol groups ( Si−OH ) on the unmodified silica gel surface. This non-linear adsorption isotherm causes the tailing/streaking effect. Solution: To mitigate this, add 1% Triethylamine (TEA) to your mobile phase. The basic TEA competitively binds to the acidic silanols, "capping" them and allowing the alcohol to elute as a tight, symmetrical band. Addressing peak shape through mobile phase modifiers is a cornerstone of chromatographic troubleshooting[2].

Q2: I am observing co-elution of the target alcohol with the starting ketone (1-(4-chloro-2-methoxyphenyl)ethan-1-one). How can I resolve this? A: Causality: The starting ketone lacks the hydrogen-bond donating hydroxyl group, making it significantly less polar. It will naturally elute earlier than the alcohol. If co-elution occurs, it indicates either column overloading (exceeding the binding capacity of the silica) or an overly strong mobile phase that compresses the resolution between the two compounds[3]. Solution: First, ensure your silica-to-crude mass ratio is at least 50:1. Second, decrease the polarity of your solvent system (e.g., drop from 20% EtOAc to 10% EtOAc) to increase the retention time of both compounds, thereby expanding the separation window.

Q3: My retention times are shifting between different purification batches. What is causing this variability? A: Causality: Variability in retention is frequently caused by inconsistent mobile phase preparation, changes in ambient laboratory temperature, or varying hydration levels of the silica gel[4]. Silica gel is highly hygroscopic; absorbed atmospheric moisture deactivates the stationary phase, causing polar compounds to elute faster than expected. Solution: Store silica gel in a tightly sealed container or desiccator. Always prepare fresh mobile phases daily, ensuring exact volumetric measurements.

Q4: I ran the column, but the product is missing or the mass recovery is extremely low. A: Causality: The compound may have irreversibly adsorbed onto the silica, the fractions were too dilute to detect via TLC, or a physical leak/sample misplacement occurred[3]. Solution: First, flush the column with a strong polar solvent (e.g., 100% Ethyl Acetate or 10% Methanol in DCM) to recover any strongly bound material[1]. Concentrate all fractions under reduced pressure and re-spot them on a TLC plate at a higher concentration to rule out dilution effects.

References

  • [4] Title: LC Chromatography Troubleshooting Guide Source: HALO Columns URL: [Link]

  • [1] Title: Troubleshooting column chromatography Source: Reddit (r/chemistry) URL: [Link]

  • [2] Title: HPLC Column Troubleshooting What Every HPLC User Should Know Source: Agilent URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of different catalysts for the asymmetric synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Introduction: The Significance of Chiral 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol The enantiomerically pure alcohol, 1-(4-chloro-2-methoxyphenyl)ethan-1-ol, is a pivotal chiral building block in the synthesis of a multitud...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

The enantiomerically pure alcohol, 1-(4-chloro-2-methoxyphenyl)ethan-1-ol, is a pivotal chiral building block in the synthesis of a multitude of biologically active molecules and pharmaceuticals. The precise stereochemistry of this intermediate is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of robust, efficient, and highly stereoselective methods for its synthesis is of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of various catalytic systems for the asymmetric synthesis of this valuable chiral alcohol from its prochiral precursor, 4-Chloro-2-methoxyacetophenone. We will delve into the performance of prominent catalyst classes, supported by experimental data, and elucidate the mechanistic principles that govern their stereochemical control.

Comparative Analysis of Catalytic Systems

The asymmetric reduction of 4-Chloro-2-methoxyacetophenone to 1-(4-chloro-2-methoxyphenyl)ethan-1-ol can be effectively achieved through several catalytic methodologies. The primary approaches involve transition metal catalysis, biocatalysis, and organocatalysis. Each of these strategies presents a unique set of advantages and considerations in terms of enantioselectivity, yield, reaction conditions, and catalyst accessibility.

Data Summary: Performance of Catalysts in the Asymmetric Reduction of Substituted Acetophenones

While a direct side-by-side comparison for 4-Chloro-2-methoxyacetophenone is not extensively documented in a single study, a wealth of data exists for structurally analogous substrates such as 4-chloroacetophenone and 4-methoxyacetophenone. This data provides a strong predictive framework for catalyst performance.

Catalyst SystemCatalyst/LigandHydrogen DonorBase/AdditiveTemp. (°C)Yield (%)ee (%)ConfigurationReference
Transition Metal [RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/NEt₃-28>9598(R)[1]
Transition Metal [RuCl₂(p-cymene)]₂ / (S,S)-TsDPENi-PrOHKOH80>9997(R)[1]
Transition Metal Pt/TiO₂ with CinchonidineH₂-RT-~30(R)[2]
Biocatalysis Acetobacter sp. CCTCC M209061i-PrOH-30~97>99(R)[3]
Biocatalysis Rhodotorula sp. AS2.2241Glucose-2598.3>99(S)[4]
Biocatalysis TeSADH mutant (ΔP84/A85G)i-PrOH-RTLow>99(S)[5]
Organocatalysis Chiral Oxazaborolidine (CBS)BH₃·THF-RTHigh>95(S) or (R)[6]

Note: Data for transition metal and biocatalytic systems are for the reduction of 4-chloroacetophenone or 4-methoxyacetophenone, which are expected to have similar reactivity to 4-Chloro-2-methoxyacetophenone. The CBS catalyst performance is generalized for aromatic ketones.

In-Depth Analysis of Catalyst Families

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Ruthenium complexes, particularly those featuring the chiral ligand N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are workhorses in the field of asymmetric transfer hydrogenation.[7] These catalysts are prized for their high efficiency, excellent enantioselectivity, and operational simplicity.

Mechanism of Action: The catalytic cycle of Ru-TsDPEN complexes is a well-elucidated, metal-ligand bifunctional mechanism.[8] The process does not involve direct coordination of the ketone to the ruthenium center. Instead, the catalyst, upon activation, forms a ruthenium-hydride species. The N-H proton of the TsDPEN ligand and the hydride on the ruthenium are then transferred to the carbonyl carbon and oxygen of the ketone, respectively, through a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, thus determining the stereochemistry of the resulting alcohol.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Ru-Cl [RuCl(arene)(TsDPEN)] Ru-H [RuH(arene)(TsDPEN)]+ Ru-Cl->Ru-H + H-Donor - Cl⁻ Transition_State Six-membered Transition State (Ketone, Ru-H, N-H) Ru-H->Transition_State + Ketone Product_Complex [Ru(Product-Alcohol)(arene)(TsDPEN)] Transition_State->Product_Complex Hydride Transfer Product 1-(4-Chloro-2-methoxy- phenyl)ethan-1-ol Transition_State->Product Product_Complex->Ru-Cl - Product + Cl⁻ Byproduct CO₂/NEt₃H⁺ or Acetone Product_Complex->Byproduct Ketone 4-Chloro-2-methoxy- acetophenone Ketone->Transition_State H-Donor HCOOH/NEt₃ or i-PrOH H-Donor->Ru-H

Figure 1: Simplified catalytic cycle for Ru-TsDPEN catalyzed ATH.

Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs)

Biocatalysis offers an environmentally benign and highly selective route to chiral alcohols.[9] Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the reduction of ketones to alcohols with exquisite stereoselectivity. These reactions are typically performed in aqueous media under mild conditions.

Mechanism of Action: ADHs utilize a nicotinamide cofactor, either NADH or NADPH, as the hydride source. The enzyme's active site, which contains a catalytic zinc ion in many cases, binds both the ketone substrate and the cofactor in a specific orientation. The chirality of the active site creates a sterically demanding environment that forces the substrate to bind in a preferred conformation, exposing one of its prochiral faces to the hydride donor. The hydride from the NAD(P)H is then transferred to the carbonyl carbon, and a proton is typically shuttled from a nearby amino acid residue (or water) to the carbonyl oxygen. The resulting chiral alcohol and the oxidized cofactor (NAD(P)⁺) are then released. A cofactor regeneration system, often employing a sacrificial alcohol like isopropanol and a second enzyme, is commonly used to recycle the expensive nicotinamide cofactor.

Biocatalytic Ketone Reduction cluster_enzyme Enzyme Active Site Enzyme Alcohol Dehydrogenase (ADH) Binding Substrate & Cofactor Binding Hydride_Transfer Stereoselective Hydride Transfer Binding->Hydride_Transfer Release Product & Oxidized Cofactor Release Hydride_Transfer->Release Product Chiral Alcohol Hydride_Transfer->Product NADP NAD(P)⁺ Hydride_Transfer->NADP Ketone 4-Chloro-2-methoxy- acetophenone Ketone->Binding NADPH NAD(P)H (Hydride Source) NADPH->Binding Regeneration Cofactor Regeneration System (e.g., Isopropanol/ADH) NADP->Regeneration Recycle Regeneration->NADPH

Figure 2: General workflow for biocatalytic reduction with cofactor regeneration.

Organocatalytic Reduction with Chiral Oxazaborolidines (CBS Catalysts)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful organocatalytic method for the enantioselective reduction of prochiral ketones.[6] This reaction employs a chiral oxazaborolidine catalyst in stoichiometric or catalytic amounts, with a borane source like borane-tetrahydrofuran complex (BH₃·THF) as the reductant.

Mechanism of Action: The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the carbonyl oxygen of the ketone substrate. This ternary complex arranges itself in a six-membered ring-like transition state. The stereochemistry is controlled by the steric bulk of the substituents on the oxazaborolidine, which directs the ketone to coordinate in a way that minimizes steric hindrance, thereby exposing one face of the carbonyl to the intramolecular hydride delivery from the coordinated borane.[10] The choice of the (R)- or (S)-enantiomer of the catalyst allows for the predictable synthesis of the corresponding (S)- or (R)-alcohol.

CBS Reduction Mechanism Catalyst Chiral Oxazaborolidine (CBS) N B-H Complex Ternary Complex (Catalyst-Borane-Ketone) Catalyst:B->Complex Coordination Borane BH₃·THF Borane->Catalyst:N Coordination Ketone 4-Chloro-2-methoxy- acetophenone C=O Ketone->Complex Coordination Product Chiral Alcohol Complex->Product Intramolecular Hydride Transfer

Figure 3: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using [RuCl(p-cymene)((R,R)-TsDPEN)]

This protocol is adapted from established procedures for the reduction of substituted acetophenones.[1]

Materials:

  • 4-Chloro-2-methoxyacetophenone

  • [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-Chloro-2-methoxyacetophenone (1.0 mmol) in the anhydrous solvent (5 mL).

  • Add the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.01 mmol, 1 mol%).

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.

  • Stir the reaction mixture at 28 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched (R)-1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Biocatalytic Reduction using a Ketoreductase

This generalized protocol is based on procedures for whole-cell or isolated enzyme reductions.[3][4]

Materials:

  • 4-Chloro-2-methoxyacetophenone

  • Ketoreductase (KRED) or whole cells expressing a suitable ADH

  • NAD(P)H cofactor (if using isolated enzyme)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)

  • Buffer solution (e.g., phosphate or Tris-HCl, pH 7.0-8.0)

  • Water-miscible co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)

  • Standard laboratory glassware and shaker incubator

Procedure:

  • In a reaction vessel, prepare the buffer solution.

  • Add the cofactor regeneration system components (e.g., glucose and glucose dehydrogenase).

  • If using an isolated enzyme, add NAD(P)H and the ketoreductase. If using whole cells, add the cell suspension.

  • Dissolve 4-Chloro-2-methoxyacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration (typically 10-50 mM).

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product. If using whole cells, centrifuge to remove the cells before extraction.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product if necessary and determine the enantiomeric excess by chiral HPLC.

Conclusion and Recommendations

The choice of catalyst for the asymmetric synthesis of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is contingent on the specific requirements of the research or production campaign.

  • For high enantioselectivity and yield with well-established and predictable outcomes, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation with a TsDPEN ligand is a highly recommended starting point. These catalysts are commercially available and have a broad substrate scope.

  • For environmentally friendly processes that operate under mild conditions and often deliver exceptional enantiopurity (>99% ee), Biocatalysis using a suitable alcohol dehydrogenase is an excellent choice. The primary considerations are the identification of a suitable enzyme and the implementation of an efficient cofactor regeneration system.

  • For a predictable and reliable method that allows access to either enantiomer of the product, the Corey-Bakshi-Shibata (CBS) reduction offers a robust organocatalytic alternative. The catalyst precursors are readily available, and the stereochemical outcome is highly predictable.

Ultimately, the optimal catalyst will be determined by a combination of factors including desired enantioselectivity, yield, cost, scalability, and environmental impact. The information and protocols provided in this guide serve as a comprehensive starting point for researchers to make informed decisions in their pursuit of the efficient and stereoselective synthesis of this important chiral intermediate.

References

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Molecules. 2017. [Link]

  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. 2022. [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catalysis. 2024. [Link]

  • A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. Marine Drugs. 2018. [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed. 2009. [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review. 2005. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. 1990. [Link]

  • Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Physico-Chimica Sinica. 2007. [Link]

  • Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry. 2025. [Link]

  • 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. PubChem. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]

  • Asymmetric hydrogenation of 4-methoxyacetophenone over Pt/TiO2 catalysts modified with chinchonidine. ResearchGate. [Link]

  • Kinetic profile of the reduction of 4′-chloroacetophenone using free cells for biocatalyst re-use. ResearchGate. [Link]

  • Reductions and Oxidations Catalyzed by Alcohol Dehydrogenases: Useful Biocatalytic Reactions in Organic Synthesis. Frontiers in Catalysis. 2022. [Link]

  • Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones: general access to enantiomerically enriched flavanones, flavanols, chromanones, and chromanols. Angewandte Chemie International Edition. 2013. [Link]

  • Process for preparing apixaban and intermediates thereof.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. 2018. [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. [Link]

  • Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports. 2022. [Link]

  • Laboratory evolution of an alcohol dehydrogenase towards enantioselective reduction of difficult-to-reduce ketones. Bioresources and Bioprocessing. 2019. [Link]

  • Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. 1998. [Link]

Sources

Comparative

Enantiomeric Excess Determination of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol by Chiral HPLC: A Comparative Guide

For scientists engaged in asymmetric synthesis and drug development, the accurate determination of enantiomeric excess (ee%) is a critical quality attribute[1]. 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a highly substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

For scientists engaged in asymmetric synthesis and drug development, the accurate determination of enantiomeric excess (ee%) is a critical quality attribute[1]. 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a highly substituted chiral secondary alcohol that presents unique steric and electronic challenges for chromatographic resolution.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for resolving this specific compound, explains the mechanistic causality behind column selection, and provides a self-validating experimental protocol to ensure absolute data integrity.

Mechanistic Causality: The Ortho-Effect in Chiral Recognition

The enantioseparation of 1-arylethanols relies heavily on the interactions between the analyte's benzylic hydroxyl group and the CSP[1]. However, 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol deviates from standard models (like unsubstituted 1-phenylethanol) due to its specific substitution pattern:

  • Rotameric Restriction via Steric Hindrance: The bulky ortho-methoxy group restricts the free rotation of the C-C bond between the chiral center and the aromatic ring. This forces the hydroxyl group into a rigid spatial orientation, drastically altering how the enantiomers present themselves to the chiral selector.

  • Electronic Modulation: The para-chloro substituent acts as an electron-withdrawing group, polarizing the aromatic π -system and strengthening potential π−π stacking interactions with the stationary phase[2].

  • Causality in CSP Selection: Because of this rigid, bulky conformation, the analyte requires a CSP with a highly accessible chiral cavity. Polysaccharide-based CSPs, which utilize carbamate linkages for hydrogen bonding, are generally superior for this class of molecules[3]. Specifically, the wider chiral grooves of cellulose derivatives accommodate ortho-substituted arylethanols much more effectively than the tighter helical structures of amylose derivatives or the planar clefts of Pirkle-type phases[4].

Comparative Analysis of Chiral Stationary Phases

To determine the optimal system for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, we must compare the three dominant classes of CSPs used for secondary alcohols: Cellulose-based, Amylose-based, and Pirkle-type columns.

As shown in Table 1 , the cellulose-based CSP provides superior baseline resolution. The Pirkle-type phase (Whelk-O1) fails to provide adequate resolution because the ortho-methoxy group sterically disrupts the planar π−π stacking required for optimal recognition in its chiral cleft[4].

Table 1: Comparative Performance of CSPs for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol
Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow RateRt Enantiomer 1Rt Enantiomer 2Selectivity (α)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)n-Hexane / IPA (90:10)1.0 mL/min6.8 min8.2 min1.352.40
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)n-Hexane / IPA (90:10)1.0 mL/min7.5 min8.4 min1.151.45
Pirkle-type (S,S-Whelk-O1) n-Hexane / IPA (90:10)1.0 mL/min5.2 min5.5 min1.080.85

Data represents standardized normal-phase screening conditions at 25°C with UV detection at 230 nm.

Method Development & Validation Workflow

The following workflow illustrates the logical progression from initial screening to a fully validated ee% determination.

G N1 1. Racemate Synthesis Establish Baseline Retention N2 2. CSP Column Screening Evaluate Polysaccharide vs Pirkle N1->N2 Racemic Standard N3 3. Mobile Phase Tuning Optimize Hexane/IPA Ratio N2->N3 Select Highest α N4 4. System Suitability (SST) Validate Rs > 1.5 & Tailing < 1.2 N3->N4 Lock Parameters N5 5. Sample Analysis & Spiking Confirm Peak Purity & Calc ee% N4->N5 Execute Protocol

Workflow for chiral HPLC method development and self-validating ee% determination.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and orthogonal peak purity checks to prevent false ee% reporting caused by co-eluting impurities (such as the unreacted prochiral ketone, 1-(4-chloro-2-methoxyphenyl)ethan-1-one).

Materials & Equipment
  • HPLC System: Equipped with a UV/Vis or PDA detector.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralcel® OD-H, 250 x 4.6 mm)[1].

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation Prepare a 90:10 (v/v) mixture of n-Hexane/IPA. Degas thoroughly. Causality: Normal-phase conditions are strictly required to preserve the critical hydrogen-bonding interactions between the analyte's hydroxyl group and the CSP's carbamate moieties. Highly polar solvents would disrupt these bonds and destroy enantioselectivity[2].

Step 2: Sample Preparation Dissolve the asymmetric reaction product in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter. Causality: Dissolving the sample in the exact mobile phase prevents "solvent shock" at the column head, which is the primary cause of artificial peak tailing and compromised resolution.

Step 3: System Suitability Testing (SST) Inject 10 µL of a 1.0 mg/mL racemic standard of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. Validation Criterion: The resolution ( Rs​ ) between the (R) and (S) enantiomers must be ≥1.5 (baseline separation). If Rs​<1.5 , lower the IPA modifier concentration to 5% to increase retention and H-bonding interaction time.

Step 4: Blank Injection Inject 10 µL of the mobile phase. Validation Criterion: No peaks should elute at the retention times established in Step 3, confirming zero column carryover.

Step 5: Asymmetric Sample Analysis Inject 10 µL of the asymmetric sample. Record the chromatogram at 230 nm (optimal UV absorbance for the chloro-methoxy-substituted aromatic ring).

Step 6: Orthogonal Validation (Spike Recovery) To definitively prove that the minor enantiomer peak is not a co-eluting impurity, spike the asymmetric sample with 5% (w/w) of the racemic standard and re-inject. Validation Criterion: The minor peak area must increase proportionally without any peak broadening, shoulder formation, or retention time shift. If a shoulder appears, the original minor peak was likely an impurity, and the method requires further mobile phase optimization.

Data Interpretation & Enantiomeric Excess Calculation

Once the chromatogram is generated and validated via the spike recovery test, the enantiomeric excess is calculated using the integrated peak areas. Because enantiomers have identical molar extinction coefficients, peak area directly correlates to molar concentration.

ee%=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100

Critical Data Check: Ensure the Signal-to-Noise (S/N) ratio of the minor enantiomer peak is ≥10 (Limit of Quantitation). If the minor peak is below this threshold, the ee% should be reported as >99% rather than an exact calculated value to maintain scientific integrity.

References

  • A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction - Benchchem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds - MDPI.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC (National Institutes of Health).
  • The Evolution of Chiral Stationary Phases from HPLC to UHPLC - LCGC International.

Sources

Validation

Biological activity of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol and its analogs

As a Senior Application Scientist evaluating structural determinants in drug discovery, I frequently analyze how specific chemical modifications dictate a molecule's transition from a preliminary screening hit to a viabl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating structural determinants in drug discovery, I frequently analyze how specific chemical modifications dictate a molecule's transition from a preliminary screening hit to a viable clinical lead. The compound 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (1-CME) and its closely related analogs represent a highly privileged class of building blocks.

Rather than acting as a standalone therapeutic, the 1-CME scaffold donates the 4-chloro-2-methoxyphenyl pharmacophore to various complex molecules. This guide objectively compares the biological performance of 1-CME-derived inhibitors against standard alternatives across three distinct therapeutic areas: hypolipidemic intervention, biodefense (Anthrax), and oncology (ALK2 kinase inhibition).

Pharmacophore Rationale: The Causality of Structural Design

Before analyzing the empirical data, it is critical to understand why the 4-chloro-2-methoxyphenyl motif is repeatedly selected over unsubstituted phenyl rings in lead optimization:

  • The 4-Chloro Substitution (Metabolic & Steric Control): The addition of a chlorine atom at the para position serves a dual purpose. First, it significantly enhances the lipophilicity (LogP) of the molecule, allowing it to deeply anchor into hydrophobic binding pockets. Second, it blocks para-hydroxylation by hepatic Cytochrome P450 enzymes, drastically increasing the molecule's metabolic half-life.

  • The 2-Methoxy Substitution (Conformational Locking): The methoxy group acts as a potent hydrogen bond acceptor. More importantly, due to steric hindrance with the adjacent ethanol/alkyl linker, it forces the aromatic ring out of planarity. This "conformational locking" reduces the entropic penalty upon target binding, directly translating to higher binding affinity.

Comparative Biological Activity

To evaluate the efficacy of the 1-CME scaffold, we compare the performance of its derivatives against baseline or unmodified inhibitors across three validated biological targets.

A. ATP-Citrate Lyase (ACL) Inhibition (Hypolipidemic Agents)

ATP-citrate lyase is the principal producer of cytosolic acetyl-CoA, making it a prime target for lowering cholesterol and triglycerides. In a landmark optimization study, the incorporation of the 4-chloro-2-methoxyphenyl motif yielded highly potent inhibitors[1].

Table 1: Comparative Efficacy of ACL Inhibitors

CompoundTerminal ScaffoldTargetPotency ( Ki​ )In Vivo Efficacy
Baseline Diacid Unsubstituted PhenylACL> 10 µMNegligible lipid reduction
Compound 61 4-chloro-2-methoxyphenylACL200 - 1000 nMSignificant triglyceride reduction

Data supported by the synthesis and evaluation of ω -substituted-3-carboxy-3,5-dihydroxyalkanoic acids 1[1].

B. Anthrax Lethal Factor (LF) Toxin Inhibition

Anthrax Lethal Factor is a zinc-dependent metalloprotease. Optimization of a bis-quinoline high-throughput screening hit utilizing a 4-chloro-2-methoxyphenyl derivative resulted in Compound 18t, which demonstrated superior affinity and selectivity[2].

Table 2: Comparative Efficacy of Anthrax LF Inhibitors

CompoundScaffold ModificationTarget IC50​ (µM)Selectivity (vs BoNT/A)Mechanism
Base Hit (1) Bis-quinolineLF15.0LowUnknown
Compound 18t 4-chloro-2-methoxyphenylLF3.0> 100 µMNoncompetitive

Data supported by the optimization of (quinolinyl)phenyl amides2[2].

C. ALK2 Kinase Inhibition (Oncology/Bone Disorders)

In the development of conformationally constrained ALK2 inhibitors, the 4-chloro-2-methoxyphenyl building block was utilized to synthesize ether-linked inhibitors (e.g., M4K2308), which vastly outperformed the unconstrained reference compound M4K2009[3].

Table 3: Comparative Efficacy of ALK2 Kinase Inhibitors

CompoundStructural ConstraintTargetPotencySelectivity (vs ALK5)
M4K2009 UnconstrainedALK2BaselineModerate
M4K2308 Ether-linked (1-CME derived)ALK2SuperiorExceptional

Data supported by the structural rigidification of 3,5-diphenylpyridines 3[3].

Experimental Protocols & Self-Validating Systems

To ensure absolute trustworthiness in your laboratory evaluations of 1-CME analogs, the following protocols have been designed as self-validating systems. They include intrinsic controls to eliminate false positives caused by compound precipitation or off-target assay interference.

Protocol 1: Malate Dehydrogenase (MDH) Coupled Assay for ACL Inhibition

Causality: Direct measurement of ACL activity is impossible via standard spectrophotometry because its products lack a distinct chromophore. By coupling the production of oxaloacetate to MDH-mediated NADH oxidation, we create a system where the decrease in absorbance at 340 nm is directly proportional to ACL activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2​ , 10 mM DTT, 0.2 mM NADH, 0.5 mM ATP, 0.5 mM CoA, and 2 Units/mL of Malate Dehydrogenase (MDH).

  • Enzyme Addition: Add recombinant human ATP-Citrate Lyase to the buffer and incubate at 37°C for 10 minutes.

  • Compound Dosing: Dispense the 1-CME analog (e.g., Compound 61) in DMSO. Critical Control: Ensure final DMSO concentration does not exceed 1% v/v to prevent enzyme denaturation.

  • Reaction Initiation: Add 0.5 mM potassium citrate to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 15 minutes using a microplate reader.

  • Self-Validation (Counter-Screen): Run a parallel assay omitting ACL but adding exogenous oxaloacetate. If the compound inhibits the absorbance drop here, it is a false-positive MDH inhibitor, not an ACL inhibitor.

Protocol 2: FRET-Based Kinetic Cleavage Assay for Anthrax LF

Causality: Using a fluorophore-quencher paired peptide allows real-time kinetic monitoring. If a highly lipophilic 1-CME analog precipitates, it causes light scattering. A kinetic slope will immediately flag this anomaly (erratic signal), whereas an endpoint assay would falsely report the quenched light as "inhibition."

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize or procure the MAPKK-derived FRET peptide substrate (e.g., DABCYL-MAPKK-EDANS).

  • Buffer Setup: Prepare 20 mM HEPES (pH 7.4), 1 mM DTT, and 0.1% Tween-20. Causality: Tween-20 is mandatory to prevent the non-specific adhesion of the metalloprotease to the plastic well walls.

  • Incubation: Pre-incubate Anthrax LF (10 nM) with varying concentrations of the 1-CME analog (e.g., Compound 18t) for 15 minutes at room temperature.

  • Initiation & Monitoring: Add 5 µM FRET substrate. Monitor fluorescence continuously (Excitation: 340 nm, Emission: 490 nm) for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Determine the IC50​ using a 4-parameter logistic regression.

System Visualizations

To conceptualize the biological integration and screening of these analogs, the following diagrams map out the biochemical pathway and the validation workflow.

Pathway Citrate Cytosolic Citrate ACL ATP-Citrate Lyase (ACL) Target Enzyme Citrate->ACL Substrate Binding AcetylCoA Acetyl-CoA ACL->AcetylCoA Enzymatic Cleavage Lipids Cholesterol & Fatty Acids AcetylCoA->Lipids Downstream Biosynthesis Inhibitor 1-CME Analogs (e.g., Compound 61) Inhibitor->ACL Competitive Inhibition

Fig 1: Mechanism of action for 1-CME analogs inhibiting ATP-Citrate Lyase in lipid biosynthesis.

Workflow Synthesis Scaffold Synthesis (1-CME Building Block) FRET Primary Screening (FRET / Enzyme Assay) Synthesis->FRET Library Gen Selectivity Selectivity Profiling (Off-target panels) FRET->Selectivity IC50 < 1µM InVivo In Vivo Validation (Efficacy & PK) Selectivity->InVivo High Selectivity

Fig 2: High-throughput screening and validation workflow for 4-chloro-2-methoxyphenyl derivatives.

Conclusion

The 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol scaffold is not merely a structural placeholder; it is a highly active participant in target engagement. By leveraging the steric twist induced by the 2-methoxy group and the hydrophobic/metabolic shielding of the 4-chloro group, medicinal chemists can systematically convert weak, non-selective hits into highly potent inhibitors across diverse therapeutic landscapes.

References

  • ATP-Citrate Lyase as a Target for Hypolipidemic Intervention. 2. Synthesis and Evaluation of (3R,5S)- ω -Substituted-3-carboxy-3,5-dihydroxyalkanoic Acids and Their γ -Lactone Prodrugs as Inhibitors of the Enzyme in Vitro and in Vivo. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Small Molecule Inhibitors of Anthrax Lethal Factor Toxin. PMC - NIH. Available at:[Link]

  • Discovery of Conformationally Constrained ALK2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

Benchmarking synthesis methods for substituted chiral benzylic alcohols

Benchmarking Synthesis Methods for Substituted Chiral Benzylic Alcohols: A Comparative Guide Substituted chiral benzylic alcohols are indispensable building blocks in modern drug development, serving as key intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthesis Methods for Substituted Chiral Benzylic Alcohols: A Comparative Guide

Substituted chiral benzylic alcohols are indispensable building blocks in modern drug development, serving as key intermediates for active pharmaceutical ingredients (APIs) such as duloxetine, rivastigmine, and atorvastatin (1)[1]. The asymmetric reduction of prochiral acetophenones and their derivatives remains the most direct route to these compounds. However, selecting the optimal synthetic method requires balancing enantiomeric excess (ee), scalability, substrate scope, and environmental impact.

This guide benchmarks three premier methodologies from a mechanistic and operational standpoint: Noyori Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Reduction via Ketoreductases (KREDs), and Corey-Bakshi-Shibata (CBS) Reduction.

Noyori Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality & Expertise The Noyori-Ikariya ATH utilizes chiral Ru(II) complexes (e.g., RuCl(TsDPEN)(p-cymene)) to reduce ketones using isopropanol or formic acid as the hydrogen source. The brilliance of this method lies in its "metal-ligand bifunctional catalysis" (2)[2]. Unlike traditional inner-sphere mechanisms, the substrate does not directly coordinate to the ruthenium atom. Instead, the active 16-electron Ru-amido complex abstracts a proton and hydride from the hydrogen donor to form an 18-electron Ru-hydride intermediate. This intermediate transfers the hydride from the metal and the proton from the amine ligand simultaneously to the ketone via a highly organized, six-membered pericyclic transition state (2)[2]. This concerted outer-sphere transfer minimizes steric clashes and maximizes enantioselectivity.

Experimental Protocol: ATH of Acetophenone Self-validating design: The use of a formate buffer ensures a unidirectional reaction, preventing the reverse oxidation common when using isopropanol.

  • Preparation: In a Schlenk flask under argon, dissolve RuCl (0.5 mol %) in a 5:2 mixture of formic acid and triethylamine (HCOOH/Et3N).

  • Substrate Addition: Add substituted acetophenone (1.0 equiv, 0.5 M concentration).

  • Reaction: Stir the mixture at 30 °C for 12-24 hours. Monitor conversion via chiral GC or HPLC.

  • Workup: Quench with water, extract with ethyl acetate, wash with saturated NaHCO3, and dry over anhydrous Na2SO4.

  • Validation: Evaporate the solvent and determine the ee via chiral HPLC (e.g., Chiralcel OD-H column).

Noyori_ATH Precatalyst Ru(II) Precatalyst (18e-) ActiveCat Active Ru-Amido (16e-) Precatalyst->ActiveCat Base Activation Base Base / H-Donor (Isopropanol or Formate) RuHydride Ru-Hydride Intermediate (18e-) ActiveCat->RuHydride H2 Transfer from Donor TS Outer-Sphere Transition State RuHydride->TS Ketone Approach TS->ActiveCat Catalyst Regeneration Product Chiral Benzylic Alcohol (>95% ee) TS->Product Concerted H-/H+ Transfer

Catalytic cycle of Noyori Asymmetric Transfer Hydrogenation highlighting the bifunctional mechanism.

Biocatalytic Reduction using Ketoreductases (KREDs)

Mechanistic Causality & Expertise Biocatalysis has revolutionized API manufacturing due to its exquisite stereocontrol and mild conditions (1)[1]. Ketoreductases (KREDs) dock the prochiral ketone into a highly specific binding pocket. The stereochemical outcome is dictated by the spatial arrangement of the large and small substituents of the ketone (often following Prelog's rule), positioning the carbonyl carbon for hydride attack from the nicotinamide cofactor (NADPH or NADH) (3)[3]. Because cofactors are prohibitively expensive in stoichiometric amounts, a self-sustaining regeneration system is mandatory. This is typically achieved by coupling the KRED with a Glucose Dehydrogenase (GDH) system, which oxidizes inexpensive glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH (4)[4].

Experimental Protocol: KRED Reduction of Sterically Hindered Acetophenones Self-validating design: Maintaining a constant pH (pH stat) validates that the GDH-driven cofactor recycling is actively consuming glucose and generating gluconic acid.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4.

  • Cofactor & Co-enzyme: Dissolve NADP+ (0.1 mol %), D-glucose (1.5 equiv), and GDH (10 U/mL).

  • Biocatalyst Addition: Add the engineered KRED powder (e.g., 2-4 wt% relative to substrate) (4)[4].

  • Substrate Loading: Dissolve the substituted acetophenone in a minimal amount of DMSO (up to 10% v/v final) and add to the aqueous buffer to form a suspension (100 g/L).

  • Reaction: Stir at 30 °C. Maintain pH at 7.0 using a pH stat titrator with 1 M NaOH.

  • Workup: Once base consumption ceases (indicating full conversion), extract with MTBE. Filter through Celite to remove denatured protein, concentrate, and crystallize.

KRED_Cycle Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconate D-Glucono-1,5-lactone GDH->Gluconate Glucose D-Glucose Glucose->GDH

Coupled enzyme system for KRED-catalyzed asymmetric reduction with GDH cofactor regeneration.

Corey-Bakshi-Shibata (CBS) Reduction

Mechanistic Causality & Expertise The CBS reduction employs a chiral oxazaborolidine catalyst derived from amino alcohols (like (S)-diphenylprolinol) to direct the reduction of ketones by borane (BH3) (5)[5]. The mechanistic elegance lies in the dual activation: the Lewis acidic boron of the catalyst coordinates the Lewis basic oxygen of the ketone, while the nitrogen of the catalyst coordinates the borane (6)[6]. This brings the hydride and the carbonyl carbon into close proximity. The stereoselectivity is governed by the steric differentiation of the ketone substituents; the smaller substituent points toward the catalyst's face, forcing a highly predictable facial attack by the hydride (6)[6].

Experimental Protocol: CBS Reduction of Acetophenone Self-validating design: Slow, continuous addition of the ketone to the pre-formed catalyst-borane complex prevents the uncatalyzed, racemic background reduction by free borane.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve (R)-Me-CBS catalyst (10 mol %) in anhydrous THF.

  • Borane Addition: Cool to 0 °C and add BH3·THF complex (0.6 equiv, as it provides multiple hydrides) or BH3·SMe2. Stir for 15 minutes to form the active complex (5)[5].

  • Substrate Addition: Dissolve the substituted acetophenone (1.0 equiv) in THF. Add this solution dropwise over 1 hour via a syringe pump to the catalyst mixture at 0 °C.

  • Reaction: Stir for an additional 30 minutes until TLC indicates complete consumption of the ketone.

  • Workup: Carefully quench with methanol to destroy excess borane (Caution: H2 gas evolution). Add 1 M HCl, extract with diethyl ether, wash with brine, dry, and concentrate.

CBS_Reduction CBS Chiral Oxazaborolidine (CBS Catalyst) Borane BH3 Coordination (to Nitrogen) CBS->Borane KetoneCoord Ketone Coordination (to Boron) Borane->KetoneCoord TS 6-Membered Transition State (Steric Control) KetoneCoord->TS Product Chiral Alcohol + Regenerated Catalyst TS->Product Product->CBS Catalyst Recycling

Mechanistic sequence of the CBS reduction demonstrating dual activation and steric control.

Quantitative Benchmarking & Comparison

To objectively select the appropriate method, researchers must evaluate the specific constraints of their target molecule and production scale. Below is a comparative matrix based on industry-standard benchmarking for substituted acetophenones.

MetricNoyori ATHBiocatalysis (KREDs)CBS Reduction
Typical Enantiomeric Excess (ee) 90 - 98%>99% (often perfect)90 - 97%
Catalyst Loading 0.1 - 1.0 mol %1 - 5 wt %5 - 10 mol %
Substrate Scope Broad (tolerates halogens, bulky groups)High specificity (requires screening/evolution)Very broad (predictable Prelog models)
Scalability Excellent (Multi-ton scale)Excellent (Multi-ton, high concentration)Moderate (Exothermic, moisture sensitive)
Environmental Impact (E-Factor) Moderate (Heavy metal residue, solvents)Very Low (Aqueous, biodegradable)High (Boron waste, THF solvent)
Cost Profile High initial catalyst cost, low loadingLow running cost, high R&D cost for evolutionModerate (Stoichiometric borane needed)

Conclusion For rapid library synthesis and predictable stereochemical outcomes across a broad range of substrates, the CBS reduction remains a staple in medicinal chemistry. However, for process-scale manufacturing, Noyori ATH offers robust, high-throughput conversion with minimal catalyst loading. Ultimately, Biocatalysis (KREDs) is rapidly becoming the industry gold standard for API manufacturing due to its unparalleled stereoselectivity, green chemistry profile, and the advent of directed evolution which mitigates historical limitations in substrate scope (1)[1].

References

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods, Chemical Reviews - ACS Publications,[Link]

  • Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by[RuX2(diphosphine)(1,2-diamine)] Catalysts, Journal of the American Chemical Society,[Link]

  • Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone, ACS Publications,[Link]

  • Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w), PMC,[Link]

  • Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts, The Journal of Organic Chemistry - ACS Publications,[Link]

  • Quantum Mechanical Study of Stereoselectivity in the Oxazaborolidine-Catalyzed Reduction of Acetophenone, Journal of the American Chemical Society - ACS Publications,[Link]

Sources

Validation

Comparative Study of Grignard Reagents for the Synthesis of Substituted Phenyl Ethanols

As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic routes for active pharmaceutical ingredients (APIs). The synthesis of substituted phenyl ethanols—key pharmacophores and intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic routes for active pharmaceutical ingredients (APIs). The synthesis of substituted phenyl ethanols—key pharmacophores and intermediates in drug development—relies heavily on the robust carbon-carbon bond formation enabled by Grignard reagents.

This guide provides an objective, data-driven comparison of classical direct magnesium insertion versus advanced Halogen-Metal Exchange (HME) methodologies. By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this guide equips researchers with the insights needed to scale these reactions efficiently.

Mechanistic Principles of Phenylethanol Synthesis

The construction of 1-(substituted phenyl)ethanols typically proceeds via the1[1]. Alternatively, 2-phenylethanols are synthesized by reacting the Grignard reagent with 2[2].

The success of this transformation hinges on the nucleophilicity of the carbanion equivalent and the controlled hydrolysis of the resulting magnesium alkoxide intermediate.

Mechanism A Arylmagnesium Halide (ArMgX) C Alkoxide Intermediate [Ar-CH(CH3)-O-MgX] A->C Nucleophilic Attack B Acetaldehyde (CH3CHO) B->C Electrophilic Carbon D Aqueous Acid Workup (NH4Cl / H2O) C->D Protonation E 1-Arylethanol [Ar-CH(OH)CH3] D->E Hydrolysis of Mg-O

Mechanism of 1-arylethanol synthesis via Grignard nucleophilic addition to acetaldehyde.

Comparative Analysis: Halide Effects in Direct Insertion

When generating a Grignard reagent via direct oxidative addition of magnesium metal to an aryl halide, the choice of halogen (Cl, Br, I) dictates the thermodynamics and kinetics of the reaction.3[3][4].

  • Aryl Iodides (Ar-I): The C-I bond is the weakest, allowing for rapid initiation at room temperature. However, this high reactivity often leads to extensive Wurtz-type homocoupling (forming biphenyls), drastically reducing the yield of the desired Grignard reagent.

  • Aryl Bromides (Ar-Br): The industry standard. The5[5], providing an optimal balance. It initiates reliably with gentle heating and forms a stable ArMgBr species with minimal homocoupling.

  • Aryl Chlorides (Ar-Cl): The high bond dissociation energy of the C-Cl bond makes direct insertion notoriously sluggish, often requiring specialized activation (e.g., Rieke magnesium or entrainment with 1,2-dibromoethane). However, once formed, ArMgCl is highly stable and less prone to oxidation, making it highly cost-effective for large-scale industrial processes.

Overcoming Limitations: The Turbo Grignard Reagent

Direct magnesium insertion requires elevated temperatures and is incompatible with electrophilic functional groups (e.g., esters, nitriles, ketones) on the aryl ring. To synthesize highly functionalized phenyl ethanols, chemists use Halogen-Metal Exchange (HME).

Historically, HME using standard i-PrMgCl was too slow for aryl bromides. The introduction of the 6[6] revolutionized this approach. The stoichiometric addition of LiCl acts as a Lewis acid,7[7] into highly reactive monomeric species. This accelerates the Br/Mg exchange, allowing quantitative metalation at sub-zero temperatures (-20 °C to 0 °C)[8], thereby preserving sensitive moieties.

Turbo A Functionalized Ar-Br (e.g., contains -CN, -CO2R) C Halogen-Metal Exchange (-20°C to 0°C, THF) A->C B i-PrMgCl·LiCl (Turbo Grignard) B->C Breaks aggregates D Functionalized Ar-MgCl·LiCl C->D Fast Br/Mg Exchange E Acetaldehyde Addition D->E F Substituted 1-Phenylethanol E->F Nucleophilic Addition

Workflow for functionalized phenylethanol synthesis using Turbo Grignard halogen-metal exchange.

Quantitative Comparative Data

The following table summarizes the operational parameters and performance metrics of different Grignard precursors when synthesizing substituted phenyl ethanols.

Reagent SystemSubstrate ExampleInitiation TempReaction TimeTypical YieldFunctional Group Tolerance
Direct Insertion (ArMgCl) ChlorobenzeneReflux (~65 °C)4–12 h75–85%Low (Alkyl, Ether only)
Direct Insertion (ArMgBr) Bromobenzene35–40 °C1–3 h85–95%Low (Alkyl, Ether only)
Direct Insertion (ArMgI) Iodobenzene20–25 °C0.5–1 h60–70%Low (High homocoupling)
Turbo Grignard (HME) 4-Bromobenzonitrile-20 °C to 0 °C15–30 min88–96%High (Esters, Nitriles, Ketones)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding causality and observable in-process checks directly into the workflow.

Protocol A: Direct Insertion (Synthesis of 1-(4-methoxyphenyl)ethanol)

Best for electronically neutral or electron-rich substrates lacking sensitive functional groups.

  • Preparation of Magnesium: Add 1.1 equivalents of magnesium turnings to a flame-dried flask under argon. Add a single crystal of iodine (I₂).

    • Causality & Validation: I₂ etches the passivated MgO layer. The visual fading of the brown iodine color indicates the formation of MgI₂, confirming the metal surface is active and ready for insertion.

  • Initiation: Add 5% of the total 4-bromoanisole volume dissolved in anhydrous THF. Do not stir.

    • Validation: Look for localized bubbling at the surface of the turnings and a distinct temperature spike (exotherm). Do not proceed until this is observed.

  • Halide Addition: Once initiated, add the remaining 4-bromoanisole dropwise to maintain a gentle, self-sustaining reflux.

    • Causality: Controlling the addition rate prevents the dangerous accumulation of unreacted halide, which can lead to a runaway exotherm or promote Wurtz coupling.

  • Electrophile Addition: Cool the dark Grignard solution to 0 °C. Add 1.2 equivalents of acetaldehyde in THF dropwise.

    • Validation: The solution will noticeably increase in viscosity as the tetrahedral magnesium alkoxide intermediate forms.

  • Quench: Pour the mixture into a vigorously stirred solution of saturated aqueous NH₄Cl at 0 °C[1].

    • Causality: NH₄Cl (pH ~5.5) is sufficiently acidic to1[1], but mild enough to prevent the acid-catalyzed dehydration of the newly formed secondary alcohol into 4-methoxystyrene.

Protocol B: Turbo Grignard Exchange (Synthesis of 1-(4-cyanophenyl)ethanol)

Best for sterically hindered or highly functionalized substrates.

  • Halogen-Metal Exchange: Dissolve 4-bromobenzonitrile in anhydrous THF and cool to -20 °C. Add 1.1 equivalents of i-PrMgCl·LiCl dropwise.

    • Causality: The7[7], drastically increasing the nucleophilicity of the isopropyl group and driving the exchange forward rapidly.

  • Validation of Exchange: After 15 minutes, extract a 0.1 mL aliquot and quench it into a vial containing iodine in ether.

    • Validation:9[9], confirming complete metalation without destroying the nitrile group.

  • Electrophile Addition: Add acetaldehyde dropwise at -20 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

References

  • Synthesis of 1-Phenylethanol: A Grignard Reaction, missouri.edu, 1

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents, libretexts.org, 3

  • Recent Advances in Halogen–Metal Exchange Reactions, acs.org, 8

  • Show how you would synthesize the following: a. 2-phenylethanol, pearson.com, 2

  • ChemComm: Turbo Grignard Reagent Structure and Reactivity, rsc.org, 7

  • Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?, stackexchange.com, 5

  • Failed grignard transmetallation, reddit.com, 9

  • Alkyl Halide Reactivity, msu.edu, 4

  • Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis, nih.gov, 6

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

As researchers and professionals in drug development, our work inherently generates chemical waste. The responsible management of this waste is not merely a regulatory hurdle but a fundamental component of laboratory saf...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals in drug development, our work inherently generates chemical waste. The responsible management of this waste is not merely a regulatory hurdle but a fundamental component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, a halogenated aromatic alcohol. The procedures outlined here are designed to ensure safety, compliance, and scientific integrity.

Hazard Profile and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol's structure—featuring a chlorinated benzene ring—places it in the category of halogenated organic compounds. These substances require specific disposal pathways due to their potential to form toxic byproducts, such as dioxins, if incinerated improperly.

For the purpose of this guide, and in line with best practices for managing unknown or novel compounds, 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol must be treated as hazardous waste. This conservative approach ensures the highest level of safety.

Table 1: Inferred Hazard Profile and Disposal Summary

PropertyValue/InformationRationale & Source
Chemical Name 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol-
CAS Number 860789-72-0[4]
Inferred Acute Hazards Harmful if swallowed (Oral Acute Toxicity, Category 4).[1]Based on analogous structures. The precautionary principle requires treating it as hazardous.
Environmental Hazards Halogenated organic compounds can be persistent and require specialized disposal.General chemical principle for chlorinated aromatics.[5]
Waste Classification Hazardous Waste. Likely falls under EPA F-listed codes for spent halogenated solvents if used in such a manner.[6][7]Resource Conservation and Recovery Act (RCRA) regulations.[8]
Primary Disposal Route Incineration at an approved hazardous waste disposal plant.To ensure complete destruction and prevent formation of toxic byproducts.[1][9]

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe disposal of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol from the point of generation to final handover.

Step 1: Segregation at the Source

The Principle: The single most critical step in chemical waste management is proper segregation.[10][11] Halogenated organic wastes must never be mixed with non-halogenated wastes.

The Causality: Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HCl) produced. Mixing this waste with non-halogenated streams contaminates the entire volume, drastically increasing the disposal cost and complexity.

Procedure:

  • Designate a specific waste container exclusively for "Halogenated Organic Liquid Waste."

  • This container should be located at the point of generation—the fume hood or bench where the work is conducted.

  • Ensure all personnel are trained to distinguish between halogenated and non-halogenated waste streams.

Step 2: Selecting the Appropriate Waste Container

The Principle: The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.[12]

Procedure:

  • Use a container made of a chemically compatible material. A borosilicate glass bottle with a PTFE-lined screw cap is ideal for this compound.

  • The container must be in good condition, free of cracks or chips.

  • Do not fill the container beyond 90% of its capacity. This headspace allows for vapor expansion and reduces the risk of spills.

Step 3: Proper Labeling and Documentation

The Principle: Accurate labeling is a regulatory requirement and essential for the safety of everyone who handles the waste.[11][12] Incomplete or incorrect labeling can lead to dangerous chemical reactions or improper disposal.

Procedure:

  • Attach a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full chemical name: "1-(4-Chloro-2-methoxyphenyl)ethan-1-ol" and any solvents or other chemicals present in the waste mixture. Avoid using abbreviations or chemical formulas.

  • Indicate the hazard characteristics (e.g., "Toxic," "Halogenated Waste").

  • Record the "Accumulation Start Date"—the date the first drop of waste was added to the container.

Step 4: Safe Storage and Accumulation

The Principle: Waste must be stored safely to prevent accidents and environmental contamination during its accumulation period.

Procedure:

  • Keep the waste container tightly closed except when adding waste.[13]

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel and feature secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Store away from incompatible materials, heat sources, and direct sunlight.[13][14]

Step 5: Final Disposal and Handover

The Principle: Hazardous waste must be disposed of through a licensed and approved hazardous waste management company, coordinated by your institution's Environmental Health & Safety (EHS) department.

Procedure:

  • Once the container is full (or waste is no longer being generated), ensure the label is complete and accurate.

  • Contact your EHS office to schedule a waste pickup.

  • Follow your institution-specific procedures for waste handover, which may include signing a manifest or using a digital tracking system.

Emergency Procedures for Spills and Exposure

Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves, when handling the compound or its waste.

  • Small Spill (on bench or in fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a designated container for solid hazardous waste. Label it appropriately.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison center or seek immediate medical attention.[1]

Visualization of the Disposal Pathway

The following diagram illustrates the logical flow of the disposal process, emphasizing the critical decision points and required actions.

DisposalWorkflow A Point of Generation (Experiment Complete) B Segregate Waste Stream A->B C Halogenated Waste (e.g., 1-(4-Chloro-2-methoxy...)) B->C Yes D Non-Halogenated Waste B->D No E Select & Pre-Label Compatible Container (Glass, PTFE-lined cap) C->E F Add Waste to Container (Do not exceed 90% capacity) E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container Full? G->H H->G No I Finalize Label & Request EHS Pickup H->I Yes J Transfer to Licensed Hazardous Waste Vendor I->J

Caption: Disposal workflow for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol.

References

  • Laboratory Hazardous Waste Management. (n.d.). National Cheng Kung University. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry. Retrieved from [Link]

  • Laboratory Waste Disposal Guide. (2024, March 19). Business Waste. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). WASH in Health Care Facilities. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000). eCFR. Retrieved from [Link]

  • What is a RCRA Hazardous Waste? (n.d.). Connecticut Department of Energy & Environmental Protection. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • RCRA | Environmental Health and Safety. (n.d.). Case Western Reserve University. Retrieved from [Link]

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